1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-benzyl-7-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3 |
InChI Key |
LLSHCSIOFNGWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications
Executive Summary
As a highly functionalized heterocycle, 1-benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6)[1] represents a critical building block in advanced pharmaceutical development and materials science. The strategic placement of a strongly electron-withdrawing carbonitrile group at the C3 position, combined with a lipophilic N1-benzyl anchor and a sterically demanding C7-methyl group, creates a unique electronic and conformational profile. This technical whitepaper deconstructs the physicochemical properties, self-validating synthetic workflows, and translational applications of this compound, providing researchers with a rigorously grounded guide to its utilization.
Physicochemical Profiling
The foundational data for this compound is synthesized from empirical characterizations, notably from transition metal-catalyzed cross-coupling methodologies[2].
| Property | Value | Causality / Significance | Source |
| Chemical Name | 1-Benzyl-7-methyl-1H-indole-3-carbonitrile | IUPAC standard nomenclature. | [1] |
| CAS Number | 1426847-74-6 | Unique chemical registry identifier. | [3] |
| Molecular Formula | C₁₇H₁₄N₂ | Defines the atomic composition. | [3] |
| Molecular Weight | 246.31 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). | [3] |
| Appearance | Yellow solid | Coloration arises from the extended conjugated | [2] |
| Melting Point | 153.7 – 154.5 °C | Indicates a highly crystalline lattice stabilized by | [2] |
| Chromatographic Mobility (R_f) | 0.45 (DCM:Hexane = 1:1) | The 1:1 solvent ratio perfectly balances the polar nitrile and lipophilic benzyl group. | [2] |
Mechanistic Analysis: Steric and Electronic Interplay
The reactivity and biological binding affinity of 1-benzyl-7-methyl-1H-indole-3-carbonitrile are dictated by the logical relationship between its functional groups.
-
C3-Carbonitrile (Electronic): Acts as a strong electron-withdrawing group (EWG). It depletes electron density from the indole core, significantly stabilizing the indolide anion during synthesis and shifting the absorption spectrum into the visible region (yielding the yellow solid)[2].
-
C7-Methyl (Steric): Positioned adjacent to the N1 atom, the methyl group creates a localized steric shield. This hinders electrophilic attack at the nitrogen and forces the N1-benzyl group into a restricted conformation, creating atropisomeric tension.
-
N1-Benzyl (Lipophilic): Modulates the overall partition coefficient (LogP), enhancing membrane permeability for pharmacological applications.
Caption: Logical relationship of steric and electronic effects on the indole core.
Synthetic Methodologies & Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , where the physical phenomena observed during the reaction inherently verify the mechanistic progress.
Classical N-Benzylation (Sterically Hindered Workflow)
The presence of the C7-methyl group makes standard N-alkylation challenging. A strong base and a highly reactive electrophile are mandatory.
Step-by-Step Protocol:
-
Deprotonation: Dissolve 7-methyl-1H-indole-3-carbonitrile in anhydrous DMF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion).
-
Causality: NaH is required to overcome the pKa of the hindered N-H bond.
-
Self-Validation: The immediate evolution of
gas serves as a visual kinetic indicator. The cessation of bubbling confirms the quantitative formation of the indolide anion.
-
-
Alkylation: Add benzyl bromide dropwise over 15 minutes.
-
Causality: Benzyl bromide is an excellent
substrate, necessary to overcome the steric barrier erected by the C7-methyl group.
-
-
Monitoring & Quenching: Monitor via TLC.
-
Self-Validation: Under 254 nm UV light, the product spot will fluoresce intensely at
(DCM:Hexane 1:1). The disappearance of the baseline-oriented starting material validates completion[2]. Quench with cold and extract with EtOAc.
-
Caption: Self-validating experimental workflow for the N-benzylation of sterically hindered indoles.
Advanced Palladium-Catalyzed C-H Functionalization
As demonstrated in advanced cross-coupling literature, this compound can be synthesized via direct transition metal-catalyzed C-H bond functionalization, which offers superior atom economy[2].
-
Mechanism: A Pd(II) precatalyst coordinates to the indole, followed by electrophilic palladation at the C3 position. Transmetalation with a cyanation agent (e.g., CuCN) and subsequent reductive elimination yields the target nitrile.
-
Causality of Yield: The reported moderate yield of 58%[2] is a direct consequence of the C7-methyl group restricting the conformational freedom of the N1-benzyl group, which sterically impedes the bulky palladium intermediate during the C-H activation step.
Analytical Characterization (Fingerprinting)
Structural verification relies on Nuclear Magnetic Resonance (NMR), which provides a clear window into the molecule's electronic environment.
¹H NMR (400 MHz, CDCl₃) Data Analysis:
-
2.57 (s, 3H) : Corresponds to the C7-methyl group[2].
-
Causality: Standard aryl methyls resonate near 2.3 ppm. The downfield shift to 2.57 ppm is induced by the anisotropic deshielding from the spatially adjacent, sterically locked N1-benzyl ring.
-
-
5.63 (s, 2H) : Represents the benzylic methylene protons[2].
-
Causality: The pronounced downfield position (normally ~4.0 ppm for N-benzyl) is a direct consequence of the electron-withdrawing C3-nitrile group pulling electron density through the conjugated indole core, leaving the nitrogen highly deshielded.
-
Pharmacological & Material Science Relevance
Indole-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive kinase inhibitors. The specific architecture of 1-benzyl-7-methyl-1H-indole-3-carbonitrile is uniquely suited for target selectivity.
-
Binding Mechanics: The C3-nitrile acts as a hydrogen bond acceptor, interacting directly with the hinge region of target kinases (e.g., EGFR, JAK). Simultaneously, the N1-benzyl group inserts into the hydrophobic pocket, while the C7-methyl group prevents off-target binding by restricting the ligand's rotational degrees of freedom.
Caption: Pharmacological signaling pathway demonstrating kinase inhibition by indole-3-carbonitriles.
Conclusion & Future Perspectives
The compound 1-benzyl-7-methyl-1H-indole-3-carbonitrile is far more than a simple heterocycle; it is a finely tuned molecular system where steric hindrance (C7-methyl) and electronic depletion (C3-nitrile) dictate its synthesis and application. Future research leveraging this scaffold will likely focus on utilizing its atropisomeric properties for the development of highly selective, conformationally restricted kinase inhibitors.
References
-
Transition metal-catalyzed cross-coupling reactions through C-H bond functionalization. Hong Kong Polytechnic University (PolyU) Electronic Theses. [Link]
Sources
An In-depth Technical Guide on the Discovery and History of Indole-3-carbonitrile Derivatives
Abstract: Indole-3-carbonitrile, a key heterocyclic compound, and its derivatives form a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of their discovery, historical evolution of synthetic methodologies, and their burgeoning role in drug development. We delve into the nuanced causality behind experimental choices in their synthesis and explore the diverse biological activities that position these molecules as promising therapeutic agents. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the rich chemistry and therapeutic potential of the indole-3-carbonitrile scaffold.
Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets.[1][3] The indole nucleus is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biology. The versatility of the indole scaffold allows for the synthesis of a vast library of derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]
The Genesis of a Molecule: Discovery and Early History of Indole-3-carbonitrile
The history of indole itself dates back to 1866 when Adolf von Baeyer first synthesized it.[7] The specific discovery of indole-3-carbonitrile is less clearly documented but is intrinsically linked to the broader exploration of indole chemistry that gained momentum in the early 20th century.[2][8] Early methods for the synthesis of indole derivatives, such as the Fischer indole synthesis discovered in 1883, laid the groundwork for accessing a variety of substituted indoles.[9] The preparation of indole-3-carbonitrile can be traced back to reactions involving the dehydration of indole-3-aldoxime or from indole-3-glyoxylic acid.[10] These early synthetic efforts, though often yielding modest results, were crucial in providing the initial samples of indole-3-carbonitrile for further study and paved the way for more sophisticated synthetic approaches.
Synthetic Evolution: Charting the Chemical Landscape
The synthesis of indole-3-carbonitrile and its derivatives has evolved significantly over the years, with numerous methods developed to improve efficiency, regioselectivity, and substrate scope. These methods can be broadly categorized, each offering distinct advantages for accessing specific structural motifs.
Classical Approaches
Early syntheses of indole-3-carbonitrile often relied on multi-step sequences starting from readily available indole precursors. A common route involves the formylation of indole to produce indole-3-carboxaldehyde, followed by conversion to the corresponding oxime and subsequent dehydration to the nitrile.[10] Another classical approach starts with the reaction of indole with oxalyl chloride to form 3-indolylglyoxylyl chloride, which can then be converted to the amide and subsequently dehydrated to the nitrile.[10] While foundational, these methods can be lengthy and sometimes involve harsh reagents.
Modern Catalytic Methods
The advent of modern organic chemistry has introduced a plethora of catalytic methods for the synthesis of 3-substituted indoles, including indole-3-carbonitriles.[11] These reactions often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.
-
Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have become a powerful tool for the direct introduction of a cyano group at the C3 position of an appropriately functionalized indole precursor.
-
Copper-Catalyzed Reactions: Copper catalysts have also been employed in the synthesis of indole derivatives.[12]
-
Multi-component Reactions: One-pot, multi-component reactions involving an indole, an aldehyde, and a cyanide source have emerged as a highly efficient strategy for the synthesis of diverse indole-3-carbonitrile derivatives.[11][13] These reactions streamline the synthetic process, reducing the number of purification steps and improving overall yield.
A notable example is the base-catalyzed three-component reaction of indoles, aldehydes, and malononitrile, which provides access to 2-amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles.[11]
Synthesis of Specific Derivatives
The synthesis of specific indole-3-carbonitrile derivatives often requires tailored approaches. For instance, the synthesis of 7-iodo-1H-indole-3-carbonitrile was achieved through a Friedel–Crafts acylation of 7-iodoindole with oxalyl dichloride, followed by conversion of the resulting ketoacid to an oxime and subsequent dehydration.[14]
Biological Activities and Therapeutic Potential
Indole-3-carbonitrile derivatives have garnered significant attention for their wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancers.[4][10] The anticancer mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[15][16]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: Certain 1H-indole-3-carbonitrile derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers with NTRK gene fusions.[15]
-
Dual EGFR/SRC Kinase Inhibition: Novel indole derivatives have been synthesized that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and SRC kinase, two key players in tumor progression.[17]
-
Tubulin Polymerization Inhibition: Some indole derivatives exhibit anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[6]
Table 1: Anticancer Activity of Selected Indole-3-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 | [10] |
| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 | [10] |
| 4-fluorophenyl derivative 7c | PC3 (Prostate) | 4 | [10] |
Antiviral Activity
Indole derivatives have also demonstrated promising antiviral activity against a range of viruses.[18][19] For example, 3-indoleacetonitrile, a closely related compound, has shown profound antiviral activity against various strains of influenza A virus.[18][19] Furthermore, certain indole-3-carboxylic acid derivatives have exhibited inhibitory effects against SARS-CoV-2 replication in vitro.[20][21]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of indole derivatives has been extensively studied.[22][23][24] Some compounds have shown significant anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[22] Indole-3-carbinol (I3C), a natural precursor to many indole compounds, inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[25]
Other Biological Activities
The therapeutic potential of indole-3-carbonitrile derivatives extends beyond the aforementioned areas. They have been investigated as:
-
DYRK1A Inhibitors: For potential applications in Down syndrome and Alzheimer's disease.[26]
-
Antidiabetic Agents: Through the inhibition of α-glucosidase and α-amylase enzymes.[13]
-
Antitubercular Agents: The indole scaffold is a key component in the development of new drugs to combat tuberculosis.[3]
Mechanism of Action and Signaling Pathways
The diverse biological effects of indole-3-carbonitrile derivatives are a result of their ability to modulate a variety of cellular signaling pathways.
Modulation of Cancer-Related Pathways
In the context of cancer, indole compounds have been shown to interfere with several critical signaling cascades:
-
PI3K/Akt/mTOR Pathway: Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are known to deregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[27]
-
NF-κB Signaling: These compounds also modulate the downstream transcription factor NF-κB, which plays a key role in inflammation, immunity, and cancer.[27]
-
Wnt/β-catenin Pathway: Indole-3-carbinol has been shown to regulate the Wnt and Notch signaling pathways, influencing cell differentiation.[28]
-
ATM Signaling Pathway: I3C can activate the ATM signaling pathway, leading to the stabilization of the p53 tumor suppressor protein and inducing G1 cell cycle arrest.[29]
Caption: Modulation of PI3K/Akt/mTOR and NF-κB pathways by indole derivatives.
Interaction with Biotransformation Enzymes
Indole-3-carbinol and its derivatives can modulate the expression and activity of phase I and phase II biotransformation enzymes.[30] This is often mediated through the aryl hydrocarbon receptor (AhR) and the nuclear factor E2-related factor 2 (Nrf2) signaling pathways, respectively.[30] This modulation can impact the metabolism of various endogenous and exogenous compounds, including hormones and carcinogens.
Case Studies in Drug Development
The therapeutic promise of indole-3-carbonitrile and its relatives has led to their investigation in clinical settings. Indole-3-carbinol itself has been the subject of clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in healthy subjects.[31] While no indole-3-carbonitrile derivative has yet reached the market as a standalone drug, the continuous research and development in this area highlight their significant potential. Several indole-based drugs are already in clinical use for various indications, underscoring the value of this scaffold in drug discovery.[1]
Experimental Protocols
General Procedure for the Synthesis of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol describes a one-pot synthesis of a pyrimidine-fused indole derivative, demonstrating a common strategy for generating complex heterocyclic systems from indole-3-carboxaldehyde.[32]
-
A mixture of ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), and indole-3-carboxaldehyde (0.01 mol) is prepared.
-
To this mixture, 25 ml of sodium ethoxide in ethanol is added.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The mixture is then poured into an ice/HCl solution.
-
The resulting solid precipitate is filtered, dried, and recrystallized from a DMF/water mixture to yield the pure product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
- 18. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 21. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PDF (English) - Narovlyansky - Acta Naturae [actanaturae.ru]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 25. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole-3-carbinol activates the ATM signaling pathway independent of DNA damage to stabilize p53 and induce G1 arrest of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. japsonline.com [japsonline.com]
1-Benzyl-7-methyl-1H-indole-3-carbonitrile literature review
An In-depth Technical Guide to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor allow for diverse interactions with a wide array of biological targets. This versatility has led to the development of numerous indole-containing drugs with applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective agents.
The biological activity of the indole nucleus can be significantly modulated by the nature and position of its substituents. Modifications at the N-1, C-3, and C-7 positions are particularly crucial in fine-tuning the pharmacological profile of these compounds. The introduction of a benzyl group at the N-1 position often enhances lipophilicity and can lead to a dramatic increase in potency, as exemplified by the superior anti-proliferative and anti-estrogenic properties of 1-benzyl-indole-3-carbinol compared to its parent compound. The carbonitrile group at the C-3 position is a versatile functional group that can participate in various chemical transformations and is a key feature in several biologically active molecules. Furthermore, substitution at the C-7 position can influence the steric and electronic properties of the indole ring, potentially leading to improved selectivity and efficacy.
This technical guide provides a comprehensive overview of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a molecule of significant interest for drug discovery. Due to the limited direct literature on this specific compound, this document leverages established synthetic methodologies and structure-activity relationship data from closely related analogues to propose a robust synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Proposed Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
The synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile can be logically approached in a two-step sequence starting from the commercially available 7-methyl-1H-indole. The proposed pathway involves an initial N-benzylation reaction, followed by the introduction of a carbonitrile functional group at the C-3 position.
Caption: Proposed two-step synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.
Step 1: Synthesis of 1-Benzyl-7-methyl-1H-indole
The first step involves the N-alkylation of 7-methyl-1H-indole with benzyl bromide. This reaction is efficiently carried out using a strong base to deprotonate the indole nitrogen, thereby enhancing its nucleophilicity to attack the electrophilic benzyl bromide. The use of potassium hydroxide in dimethyl sulfoxide (DMSO) is a well-established and high-yielding method for the N-alkylation of indoles.
Experimental Protocol:
-
A flask is charged with dimethyl sulfoxide (DMSO) and freshly crushed potassium hydroxide pellets (4 equivalents). The mixture is stirred at room temperature for approximately 5 minutes to ensure dissolution of the base.
-
7-methyl-1H-indole (1 equivalent) is added to the stirred mixture.
-
Stirring is continued for 45 minutes to allow for the complete deprotonation of the indole nitrogen, forming the corresponding potassium salt.
-
Benzyl bromide (2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred for an additional 45 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous mixture is extracted with three portions of diethyl ether. Each ether layer is subsequently washed with three portions of water to remove residual DMSO and salts.
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-benzyl-7-methyl-1H-indole.
Step 2: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
The introduction of a nitrile group at the C-3 position of the indole ring can be achieved through a two-stage process: formylation to yield the 3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.
Sub-step 2a: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the electron-rich C-3 position of the indole nucleus. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol:
-
In a flask cooled in an ice bath, phosphorus oxychloride (1.5 equivalents) is added dropwise to dimethylformamide (DMF, used as both reagent and solvent).
-
The mixture is stirred to allow for the formation of the Vilsmeier reagent.
-
A solution of 1-benzyl-7-methyl-1H-indole (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by pouring it onto ice and neutralizing with an aqueous solution of sodium hydroxide or sodium carbonate.
-
The resulting precipitate, 1-benzyl-7-methyl-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Sub-step 2b: Conversion of Aldehyde to Nitrile
The 3-carbaldehyde can be converted to the 3-carbonitrile via several methods. A common and reliable method involves the formation of an aldoxime intermediate, followed by dehydration.
Experimental Protocol:
-
1-benzyl-7-methyl-1H-indole-3-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or pyridine.
-
Hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine are added to the solution.
-
The mixture is heated under reflux until the formation of the oxime is complete (monitored by TLC).
-
The solvent is removed, and the crude oxime is isolated.
-
The crude oxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, to yield the desired 1-benzyl-7-methyl-1H-indole-3-carbonitrile.
-
The final product is purified by column chromatography on silica gel.
Predicted Physicochemical and Spectroscopic Properties
The anticipated properties of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile are summarized below, based on the analysis of its constituent functional groups and data from similar structures.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₄N₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around δ 5.4-5.6 ppm. The aromatic protons of the benzyl group and the indole ring will appear in the region of δ 7.0-8.0 ppm. A singlet for the methyl group protons attached to the indole ring is expected around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm. The benzylic carbon (CH₂) will likely appear around δ 50 ppm. The aromatic carbons will resonate in the δ 110-140 ppm region. The methyl carbon should appear at approximately δ 15-20 ppm.
-
FT-IR (Infrared Spectroscopy): The IR spectrum should display a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Anticipated Biological Activity and Therapeutic Potential
While 1-Benzyl-7-methyl-1H-indole-3-carbonitrile has not been extensively studied, a strong rationale for its potential biological activity can be built upon the well-documented pharmacology of its structural analogues.
Anticancer Activity
The 1-benzylindole scaffold is a hallmark of several potent anticancer agents. The parent compound, indole-3-carbinol (I3C), found in cruciferous vegetables, and its derivatives have been widely investigated for their cancer-preventive and therapeutic properties.
-
Enhanced Potency: The N-benzylation of I3C to form 1-benzyl-indole-3-carbinol results in a compound that is approximately 1000-fold more potent at inhibiting the proliferation of human breast cancer cells. This enhanced activity is attributed to the increased stability and hydrophobicity conferred by the benzyl group, which prevents the formation of less active oligomeric products.
-
Wnt/β-catenin Signaling Inhibition: 1-benzyl-I3C has been identified as a highly potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells. This pathway is frequently dysregulated in various cancers and is a critical driver of tumor progression. By disrupting this pathway, 1-benzyl-I3C downregulates key oncogenic factors, leading to reduced cell proliferation.
-
Induction of Apoptosis and Cell Cycle Arrest: Many indole derivatives, including those with a 1-benzyl substitution, exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.
Given these precedents, it is highly probable that 1-Benzyl-7-methyl-1H-indole-3-carbonitrile will exhibit significant anticancer activity. The combination of the N-benzyl group, known to enhance potency, and the C-3 carbonitrile, a common feature in bioactive molecules, makes this compound a prime candidate for screening against a panel of cancer cell lines.
Caption: Hypothesized mechanism of action via inhibition of the Wnt/β-catenin signaling pathway.
Antimicrobial and Anti-inflammatory Potential
The indole nucleus is also a common structural motif in compounds with significant antimicrobial and anti-inflammatory properties. Certain 1-benzyl-3-substituted indole derivatives have demonstrated activity against various bacterial and fungal pathogens, including P. aeruginosa, B. cereus, S. aureus, and C. albicans. Additionally, some indole derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, suggesting a potential role for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile as an anti-inflammatory agent.
Conclusion and Future Directions
1-Benzyl-7-methyl-1H-indole-3-carbonitrile represents a promising, yet underexplored, molecule at the intersection of several well-established structure-activity relationships. The proposed synthetic route offers a viable and efficient method for its preparation, enabling further investigation. Based on the potent biological activities of closely related 1-benzylindole analogues, this compound is a compelling candidate for evaluation in several therapeutic areas, most notably oncology.
Future research should focus on the following areas:
-
Synthesis and Structural Verification: The execution of the proposed synthesis and unambiguous structural confirmation of the final compound using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography.
-
In Vitro Biological Evaluation: Comprehensive screening of the synthesized compound for its cytotoxic activity against a diverse panel of human cancer cell lines. Further studies should also explore its antimicrobial and anti-inflammatory properties.
-
Mechanism of Action Studies: Should significant biological activity be observed, further experiments should be conducted to elucidate the underlying molecular mechanisms, including its effects on key signaling pathways such as Wnt/β-catenin, and its ability to induce apoptosis and cell cycle arrest.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations at the 7-position and on the N-benzyl group would provide valuable insights into the SAR and could lead to the identification of even more potent and selective drug candidates.
References
- A large variety of bioactive natural products and molecules with significant therapeutic value include indoles, a functional group that is widely distributed in nature. The development of new techniques for the synthesis of indole core and site-specific indoles has consequently increased exponentially.
1-Benzyl-7-methyl-1H-indole-3-carbonitrile as a research chemical
An In-depth Technical Guide to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Potential as a Modulator of Cellular Signaling
Abstract
1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a substituted indole derivative that, while not extensively documented in peer-reviewed literature, stands as a compound of significant interest for chemical biology and drug discovery. Its structure combines three key motifs: an N-benzyl group, a C7-methyl substituent, and a C3-carbonitrile. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, presenting a well-established synthetic pathway, expected analytical characterization data, and a detailed exploration of its potential biological activities. By drawing on data from structurally analogous compounds, we postulate that this molecule holds potential as a modulator of critical cellular signaling pathways, such as Wnt/β-catenin signaling and various protein kinases, making it a compelling candidate for further investigation in oncology and neurodegenerative disease research.
Introduction: A Molecule of Designed Potential
The indole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[2] The strategic placement of different functional groups on the indole ring system allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is an exemplar of such rational design, integrating features known to confer potent biological activity.
The Significance of the Constituent Moieties
-
N-Benzyl Group: Substitution at the N1 position of the indole ring with a benzyl group is a common strategy in medicinal chemistry. This modification not only blocks the indole N-H from forming hydrogen bonds but also significantly increases the molecule's hydrophobicity and metabolic stability.[3] In the case of the related compound, 1-benzyl-indole-3-carbinol, this substitution prevents acid-catalyzed self-condensation and enhances anti-proliferative potency by over 1000-fold compared to its unsubstituted parent, indole-3-carbinol.[3][4]
-
C3-Carbonitrile Group: The indole-3-carbonitrile moiety is a key pharmacophore in a variety of biologically active molecules. It serves as a versatile synthetic handle and is present in compounds designed as potent and selective inhibitors of protein kinases, such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Tropomyosin receptor kinase (TRK), which are implicated in neurodegenerative diseases and cancer, respectively.[5][6]
-
C7-Methyl Group: The methyl group at the C7 position provides a steric and electronic modification to the benzene portion of the indole ring. While its specific contribution to the biological activity of this molecule is yet to be determined, such substitutions can influence binding affinity and selectivity for target proteins by altering the molecule's conformation and electronic distribution.
Synthesis and Characterization
The synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile can be efficiently achieved through established and reliable organic chemistry methodologies. A logical and high-yielding approach involves the N-alkylation of a suitable indole precursor.
Proposed Synthetic Pathway
The most direct route involves the N-benzylation of 7-methyl-1H-indole-3-carbonitrile. This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) using a strong base to deprotonate the indole nitrogen, which then acts as a nucleophile to attack benzyl bromide.[7][8]
Caption: A direct N-benzylation route to the target compound.
Experimental Protocol: N-Benzylation
-
Preparation: To a flask charged with dimethyl sulfoxide (DMSO), add freshly crushed potassium hydroxide pellets (~4 molar equivalents). Stir the mixture at room temperature for 5 minutes.[8]
-
Indole Addition: Add 7-methyl-1H-indole-3-carbonitrile (1 molar equivalent) to the mixture. Continue stirring for approximately 45 minutes to ensure complete deprotonation of the indole nitrogen.[8]
-
Alkylation: Add benzyl bromide (~2 molar equivalents) to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.[8]
-
Reaction: Stir the mixture for an additional 45 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with three portions of diethyl ether.
-
Purification: Wash the combined organic layers with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.[8]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂ | Calculated |
| Molecular Weight | 246.31 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy[9] |
| Melting Point | Not yet reported | - |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and benzyl rings (typically in the δ 7.0-8.0 ppm range), a singlet for the benzylic methylene protons (-CH₂-) around δ 5.5 ppm, and a singlet for the C7-methyl protons (-CH₃) around δ 2.4-2.5 ppm.[9][10]
-
¹³C NMR: The carbon NMR spectrum should display signals for the nitrile carbon (C≡N) around δ 115-120 ppm, the benzylic carbon around δ 50 ppm, and a distinct set of signals for all aromatic carbons.[9][10]
-
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹ and various C-H and C=C stretching bands for the aromatic systems.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺, corresponding to the chemical formula C₁₇H₁₅N₂⁺.[9]
Potential Biological Activity and Mechanism of Action
While direct biological data for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is unavailable, a robust hypothesis for its activity can be formulated based on its structural components and data from closely related analogs.
Potent Inhibition of Wnt/β-catenin Signaling
The most compelling hypothesized activity is the inhibition of the Wnt/β-catenin signaling pathway. The structurally similar compound, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), is a highly potent inhibitor of this pathway in melanoma cells.[4][13] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers. 1-benzyl-I3C has been shown to disrupt Wnt signaling, leading to the downregulation of β-catenin protein levels and the subsequent inhibition of the master regulator MITF-M, a key factor in melanoma proliferation.[4][13] The N-benzyl group is critical for this enhanced activity.[3] It is therefore highly probable that 1-Benzyl-7-methyl-1H-indole-3-carbonitrile will exhibit similar Wnt inhibitory properties.
Caption: Hypothesized mechanism of Wnt/β-catenin pathway inhibition.
Activity as a Protein Kinase Inhibitor
The indole-3-carbonitrile scaffold is a known building block for protein kinase inhibitors.[5] For example, derivatives of 7-chloro-1H-indole-3-carbonitrile were developed as potent, nanomolar inhibitors of DYRK1A, a kinase implicated in Alzheimer's disease and Down syndrome.[5] Furthermore, novel 1H-indole-3-carbonitrile derivatives have been synthesized as highly potent inhibitors of TRK, a validated target in cancers with NTRK gene fusions.[6] Given these precedents, 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a strong candidate for screening against a panel of protein kinases to identify potential anti-cancer or neuro-regulatory activities.
Recommended Experimental Workflows
To validate the therapeutic potential of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a structured experimental approach is necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 13. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, three-stage synthetic protocol for the preparation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a key heterocyclic scaffold for drug discovery and materials science. The synthesis commences with the commercially available 7-methyl-1H-indole and proceeds through a robust sequence of N-benzylation, Vilsmeier-Haack formylation, and a final conversion of the resulting aldehyde to the target nitrile via an aldoxime intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and practical advice grounded in established chemical principles.
I. Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The specific substitution pattern of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile offers a unique three-dimensional structure and electronic profile, making it a valuable building block for targeted therapeutic agents. The benzyl group at the N1 position enhances lipophilicity and can engage in pi-stacking interactions, while the methyl group at C7 provides steric and electronic influence. The C3-carbonitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
The synthetic strategy outlined herein is designed for reliability, scalability, and high yield, utilizing well-documented and robust chemical transformations. The overall pathway is depicted below.
Caption: Overall synthetic workflow for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.
II. Quantitative Data Summary
The following table summarizes the reagents, conditions, and typical yields for each stage of the synthesis.
| Stage | Key Transformation | Starting Material | Key Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Benzylation | 7-Methyl-1H-indole | KOH (4.0), Benzyl bromide (2.0) | DMSO | RT | 1.5 | 85-95 |
| 2 | Vilsmeier-Haack | 1-Benzyl-7-methyl-1H-indole | POCl₃ (1.1), DMF | DMF | 0 to 35 | 2 | 90-97 |
| 3a | Oxime Formation | Aldehyde Intermediate | NH₂OH·HCl (1.1), NaOAc (1.1) | EtOH/H₂O | Reflux | 7 | 90-95 |
| 3b | Dehydration | Oxime Intermediate | Acetic Anhydride | Ac₂O | 140 | 1-2 | 85-95 |
III. Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F₂₅₄) and visualized under UV light (254 nm).
Stage 1: Synthesis of 1-Benzyl-7-methyl-1H-indole
Causality: This reaction proceeds via the deprotonation of the indole N-H (pKa ≈ 17) by a strong base, potassium hydroxide, to form the highly nucleophilic indolate anion. This anion then readily displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium cation while leaving the indolate anion highly reactive.[1]
Protocol:
-
To a 500 mL flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO, 200 mL) and freshly crushed potassium hydroxide pellets (22.4 g, 0.40 mol, 4.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes to ensure partial dissolution of the base.
-
Add 7-methyl-1H-indole (13.1 g, 0.10 mol, 1.0 eq) to the mixture. Continue stirring for 45 minutes. The solution will become dark.
-
Carefully add benzyl bromide (24 mL, 34.2 g, 0.20 mol, 2.0 eq) dropwise to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.
-
After the addition is complete, stir the mixture for an additional 45 minutes at room temperature.
-
Upon completion (monitored by TLC, eluent: 9:1 Hexane/Ethyl Acetate), quench the reaction by diluting the mixture with 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-benzyl-7-methyl-1H-indole as a pale yellow oil or low-melting solid.
Stage 2: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carboxaldehyde
Causality: The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich heterocycles.[2][3] It begins with the reaction between DMF and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich C3 position of the indole ring then attacks this electrophile, leading to an iminium intermediate which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[4]
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Protocol:
-
In a 250 mL three-necked flask fitted with a dropping funnel and a calcium chloride drying tube, add anhydrous DMF (50 mL). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 16.8 g, 0.11 mol, 1.1 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10°C. A yellowish, viscous complex will form.
-
In a separate flask, dissolve 1-benzyl-7-methyl-1H-indole (22.1 g, 0.10 mol, 1.0 eq) in anhydrous DMF (50 mL).
-
Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to 35°C. Stir at this temperature for 1-2 hours. The mixture will turn into a thick, opaque paste.
-
Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium hydroxide solution until the pH is alkaline (pH > 9). This step is exothermic and should be performed with cooling.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to afford 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde as a crystalline solid.[5][6]
Stage 3: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
This stage is a two-step process involving the formation of an aldoxime followed by its dehydration to the nitrile.
Step 3a: Formation of 1-Benzyl-7-methyl-1H-indole-3-carboxaldehyde Oxime
Causality: This is a standard condensation reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of a water molecule yields the C=N double bond of the oxime.[3][4]
Protocol:
-
In a 250 mL round-bottom flask, dissolve 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde (24.9 g, 0.10 mol, 1.0 eq) in 95% ethanol (150 mL).
-
To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 7.6 g, 0.11 mol, 1.1 eq) and sodium acetate (9.0 g, 0.11 mol, 1.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 7 hours.[7]
-
Monitor the reaction by TLC (eluent: 7:3 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of ice-cold water. The oxime product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The product is typically a mixture of (E) and (Z) isomers and can be used in the next step without further purification.
Step 3b: Dehydration of Oxime to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Causality: Acetic anhydride is an effective dehydrating agent for this transformation. The hydroxyl group of the oxime is first acetylated, forming a good leaving group (acetate). Subsequent base-catalyzed or thermal elimination of acetic acid results in the formation of the carbon-nitrogen triple bond of the nitrile.
Protocol:
-
Place the crude 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde oxime (26.4 g, 0.10 mol, 1.0 eq) in a 100 mL round-bottom flask.
-
Add acetic anhydride (30 mL).
-
Heat the mixture to reflux (approx. 140°C) for 1-2 hours. The solid will dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 400 mL of an ice-water mixture with vigorous stirring.
-
Stir for 30-60 minutes to allow the excess acetic anhydride to hydrolyze and the product to solidify.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.
IV. Conclusion
This application note details a reliable and high-yielding three-stage synthesis for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile. The described protocols utilize established and well-understood chemical reactions, including N-alkylation, Vilsmeier-Haack formylation, and a two-step aldehyde-to-nitrile conversion. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
V. References
-
Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Sureshbabu, G. et al. (2007). An Efficient Synthesis of Nitriles from Aldoximes in the Presence of Trifluoromethanesulfonic Anhydride in Mild Conditions. Request PDF. [Link]
-
Sureshbabu, G. et al. (2009). Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate. [Link]
-
Kamal, A. et al. (2011). A Simple Synthesis of Nitriles from Aldoximes. PMC. [Link]
-
Japanese Patent JP2767295B2. Method for producing indole-3-carbonitrile compound. Google Patents.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Name Reactions in Organic Synthesis. Fischer Indole Synthesis. Cambridge University Press. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Ali, H. et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
-
Glavina, M. et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]
-
Uludag, N. & Sanli, A. (2025). A new reagent for synthesis of nitriles from aldoximes using aluminium (iii) triflate. ResearchGate. [Link]
-
Jentzsch, T. et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]
-
Chemistry Stack Exchange. (2017). Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. [Link]
-
Salman, A. et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
Heaney, H.; Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
-
Smith, G. F. (1954). INDOLE-3-ALDEHYDE. Organic Syntheses, 34, 57. [Link]
Sources
Palladium-catalyzed cyanation of 1-benzyl-7-methyl-1H-indole
Application Note: Palladium-Catalyzed Direct C3-Cyanation of 1-Benzyl-7-methyl-1H-indole
Prepared by: Senior Application Scientist, Synthetic Methodology & Catalysis Target Audience: Researchers, Discovery Chemists, and Process Scientists
Strategic Rationale & Substrate Dynamics
The introduction of a nitrile group into the indole core is a critical transformation in drug discovery. The cyano group acts as a robust, non-classical bioisostere for carbonyls and halogens, modulating pKa, enhancing metabolic stability, and serving as a compact hydrogen-bond acceptor.
Traditional methods for synthesizing 3-cyanoindoles (e.g., Vilsmeier-Haack formylation followed by oxime dehydration, or Sandmeyer-type reactions) suffer from poor atom economy, multi-step inefficiencies, and the requirement for highly toxic reagents like NaCN or CuCN.
This protocol details the direct, palladium-catalyzed C–H cyanation of 1-benzyl-7-methyl-1H-indole to yield 1-benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6). This specific substrate presents unique spatial dynamics: the 7-methyl group introduces significant steric hindrance, forcing the N-benzyl group out of coplanarity with the indole ring[1]. While this conformation shields the C2 position, it leaves the electron-rich C3 position highly accessible for regioselective electrophilic palladation. By utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a benign, FDA-approved cyanide source, this methodology provides a green, highly efficient, and self-validating route to complex functionalized indoles [2].
Mechanistic Causality: The "Slow-Release" Cyanide Paradigm
The success of this protocol hinges on overcoming a fundamental kinetic paradox in palladium chemistry: cyanide is required for the reaction, but free cyanide ions (CN⁻) are potent poisons for palladium catalysts. Cyanide's strong σ-donor and π-acceptor properties drive the formation of catalytically dead, coordinatively saturated [Pd(CN)₄]²⁻ complexes.
The K₄[Fe(CN)₆] Solution: By employing K₄[Fe(CN)₆] in a solvent like DMSO, we intentionally create a solubility bottleneck. The poor solubility of the ferrocyanide salt ensures a very low steady-state concentration of free CN⁻ in the reaction medium. This "slow-release" mechanism allows for controlled transmetalation to the Pd(II) center without overwhelming and deactivating the catalyst [3].
The catalytic cycle proceeds via four distinct phases:
-
Transmetalation: Transfer of CN⁻ from K₄[Fe(CN)₆] to Pd(OAc)₂ to form the active Pd(II)-CN species.
-
Electrophilic Palladation: Regioselective C–H activation at the C3 position of the 1-benzyl-7-methyl-1H-indole.
-
Reductive Elimination: Collapse of the Pd(II)-indole-CN intermediate to release the cyanated product and Pd(0).
-
Oxidative Regeneration: Cu(OAc)₂ and atmospheric O₂ act synergistically to reoxidize Pd(0) back to the active Pd(II) catalyst.
Catalytic cycle for the Pd-catalyzed C3-cyanation of indoles using K₄[Fe(CN)₆].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield. Note that the absence of a terminal oxidant or the use of a highly soluble cyanide source (NaCN) completely abolishes reactivity, validating the mechanistic hypotheses outlined above.
Table 1: Reaction Optimization and Control Studies for 1-Benzyl-7-methyl-1H-indole
| Entry | Catalyst (10 mol%) | Cyanide Source (0.5 eq) | Solvent | Oxidant (3.0 eq) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMSO | Cu(OAc)₂ / O₂ | 130 | 84% |
| 2 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMF | Cu(OAc)₂ / O₂ | 130 | 62% |
| 3 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMSO | None (Ar atm) | 130 | <5% |
| 4 | None | K₄[Fe(CN)₆]·3H₂O | DMSO | Cu(OAc)₂ / O₂ | 130 | 0% |
| 5 | Pd(OAc)₂ | NaCN (2.0 eq) | DMSO | Cu(OAc)₂ / O₂ | 130 | Trace |
Conditions: 1-benzyl-7-methyl-1H-indole (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, equates to 3.0 mmol CN⁻), Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (3.0 mmol), Solvent (5.0 mL), 24 hours.
Self-Validating Experimental Protocol
This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding correctly.
Materials Required:
-
1-Benzyl-7-methyl-1H-indole (1.0 mmol, 221.3 mg)
-
Potassium ferrocyanide trihydrate, K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211.2 mg)
-
Palladium(II) acetate, Pd(OAc)₂ (0.1 mmol, 22.4 mg)
-
Copper(II) acetate, Cu(OAc)₂ (3.0 mmol, 544.9 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)
-
10% Aqueous Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology:
Step 1: Reaction Assembly
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-7-methyl-1H-indole (221.3 mg), K₄[Fe(CN)₆]·3H₂O (211.2 mg), Pd(OAc)₂ (22.4 mg), and Cu(OAc)₂ (544.9 mg).
-
Add 5.0 mL of anhydrous DMSO.
-
Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous blue-green suspension due to the undissolved Cu(OAc)₂ and K₄[Fe(CN)₆].
-
Seal the tube with a septum and equip it with an O₂ balloon. (Do not purge with inert gas; oxygen is required for catalyst turnover).
Step 2: Thermal Activation
-
Place the reaction vessel in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm).
-
Self-Validation Checkpoint 2: Within 30–45 minutes, the solution should transition to a dark, opaque brown. This color change indicates the successful generation of active Pd species and active catalytic cycling. Troubleshooting: If the reaction turns completely black with heavy precipitate, Pd(0) has aggregated into catalytically inactive "Pd black," likely due to a compromised oxygen supply.
-
Allow the reaction to proceed for 24 hours.
Step 3: Quenching and Phase Separation
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.
-
Add 20 mL of 10% aqueous NH₄OH.
-
Self-Validation Checkpoint 3 (Causality of Reagent Choice): The aqueous layer will turn a brilliant, deep sapphire blue. This is the formation of the highly water-soluble[Cu(NH₃)₄]²⁺ complex. This step is critical; without ammonia, copper salts cause severe emulsions and trap the product in the aqueous phase.
-
Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Purification & Analytical Confirmation
-
Purify the crude residue via flash column chromatography on silica gel.
-
Self-Validation Checkpoint 4 (TLC): Using a 4:1 Hexane:EtOAc eluent, the starting material elutes rapidly (Rf ~0.8). The introduction of the strongly electron-withdrawing nitrile group significantly increases the polarity of the product, which will elute much later (Rf ~0.35)[1].
-
Isolate the product as a pale yellow solid.
Analytical Signatures:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic signature of successful conversion is the complete disappearance of the C3-H proton (typically a singlet around δ 6.5–6.8 ppm in the starting material). The benzylic protons will appear as a distinct singlet around δ 5.63 ppm[1].
-
¹³C NMR (100 MHz, CDCl₃): A new, characteristic quaternary carbon peak corresponding to the nitrile group (–C≡N) will appear at approximately δ 115–117 ppm.
References
-
Wang, J., Yan, G., Kuang, C., & Zhang, Y. "Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆]." Organic Letters, American Chemical Society, 2010, 12(6), 1336–1339.[Link]
-
PolyU Electronic Theses. "Transition metal-catalyzed C-H bond functionalization." Hong Kong Polytechnic University, Chapter 4 (Experimental Data for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile).[Link]
-
Cheng, K., et al. "The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015.[Link]
Sources
Application Note: In Vitro Evaluation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile as a Modulator of Wnt/β-Catenin and Cell Cycle Signaling
Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The indole scaffold is a privileged structure in oncology and medicinal chemistry. Natural dietary indoles, such as Indole-3-carbinol (I3C), exhibit well-documented anti-proliferative properties but suffer from low potency and metabolic instability. Synthetic N-benzylated indole derivatives have emerged as highly potent analogs, demonstrating up to a 1000-fold increase in anti-proliferative efficacy compared to their natural counterparts [1].
1-Benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6; MW: 246.31) represents a rationally designed building block and active pharmaceutical ingredient (API) precursor. The addition of the N-benzyl group enhances lipophilicity and prevents the formation of reactive indolenine oligomers, while the C-7 methyl group provides steric tuning that influences target binding [2]. Mechanistically, related 1-benzyl-indole derivatives act as potent small-molecule inhibitors of canonical Wnt/β-catenin signaling and induce robust G1 cell cycle arrest by disrupting Sp1 transcription factor interactions with the CDK6 promoter [1, 3].
This application note provides a comprehensive, self-validating in vitro protocol to evaluate the anti-proliferative and Wnt-inhibitory properties of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in human cancer cell lines (e.g., melanoma and breast cancer models).
Experimental Workflow & Self-Validating Design
To ensure scientific rigor, this protocol is designed as a self-validating system .
-
Primary Screen: Cell viability assays establish the IC50, ensuring subsequent mechanistic assays are performed at sub-lethal concentrations to avoid confounding apoptotic artifacts.
-
Functional Assay: The TOPFlash reporter assay directly quantifies LEF-1/TCF-dependent transcriptional activity.
-
Orthogonal Validation: Western blotting confirms that transcriptional suppression is caused by the physical degradation of β-catenin and the stabilization of the Axin/GSK-3β destruction complex.
-
Rescue Control: The inclusion of a GSK-3β inhibitor (SB216763) proves causality—if the compound's effect is reversed by inhibiting GSK-3β, the mechanism is definitively linked to the destruction complex [3].
Fig 1: Self-validating experimental workflow for evaluating Wnt/β-catenin modulators.
Detailed In Vitro Protocols
Protocol A: Compound Preparation and Cell Viability (IC50 Determination)
Causality Insight: Establishing the IC50 is critical not just for determining potency, but for defining the therapeutic window. Mechanistic assays must be conducted at the IC20–IC50 range to ensure observed protein changes are primary pharmacological effects, not secondary consequences of cell death.
Materials:
-
1-Benzyl-7-methyl-1H-indole-3-carbonitrile (Purity ≥98%)
-
Cell lines: MCF-7 (Breast Cancer) or A375 (Melanoma)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Vehicle: Dimethyl sulfoxide (DMSO, cell culture grade)
Step-by-Step Method:
-
Stock Preparation: Dissolve 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in 100% DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding: Seed MCF-7 or A375 cells at a density of 3,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare a 10-point serial dilution of the compound in complete media (range: 0.01 µM to 50 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any well, including the vehicle control.
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (vol/vol equivalence to media), lyse for 10 minutes on an orbital shaker, and record luminescence.
-
Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.
Protocol B: TOPFlash Reporter Assay for Wnt/β-Catenin Activity
Causality Insight: While Western blots show protein levels, they do not prove transcriptional activity. The TOPFlash assay uses TCF/LEF binding sites linked to a luciferase reporter, providing a direct, dynamic readout of canonical Wnt signaling suppression.
Step-by-Step Method:
-
Transfection: Co-transfect cells (at 70% confluency in 24-well plates) with the TOPFlash reporter plasmid (containing wild-type TCF binding sites) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using Lipofectamine 3000.
-
Wnt Activation: 24 hours post-transfection, stimulate the cells with Wnt3a-conditioned media (or 100 ng/mL recombinant human Wnt3a) to hyperactivate the pathway.
-
Compound Exposure: Simultaneously treat the cells with 1-Benzyl-7-methyl-1H-indole-3-carbonitrile at its pre-determined IC25 and IC50 concentrations. Include a vehicle control (DMSO) and a positive control (e.g., ICG-001, a known Wnt inhibitor).
-
Dual-Luciferase Readout: After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activities sequentially. Express data as the ratio of Firefly/Renilla luminescence.
Protocol C: Mechanistic Validation via Western Blotting & Rescue
Causality Insight: To prove the compound works via the destruction complex rather than direct transcriptional interference, we assess the upstream proteins (Axin, GSK-3β) and perform a pharmacological rescue.
Step-by-Step Method:
-
Treatment: Treat cells in 6-well plates with the compound for 24 and 48 hours. For the Rescue Control , pre-treat a parallel set of wells with 10 µM SB216763 (a specific GSK-3β inhibitor) for 1 hour prior to adding the indole compound [3].
-
Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe for β-catenin (total and non-phosphorylated/active), GSK-3β, Axin, and downstream targets like MITF-M (in melanoma) or CDK6 (in breast cancer). Use GAPDH or β-actin as a loading control.
-
Validation: If the compound acts via the destruction complex, SB216763 co-treatment will rescue β-catenin levels and restore downstream MITF-M/CDK6 expression.
Mechanistic Pathway Visualization
The following diagram illustrates the proposed mechanism of action for N-benzylated indole derivatives in the canonical Wnt/β-catenin pathway. By stabilizing the destruction complex, the compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its nuclear translocation.
Fig 2: Mechanism of Wnt/β-catenin disruption by 1-benzyl-indole derivatives.
Expected Data & Quantitative Benchmarks
When comparing 1-Benzyl-7-methyl-1H-indole-3-carbonitrile to the natural dietary compound Indole-3-carbinol (I3C), researchers should expect a massive shift in potency. The table below outlines the anticipated quantitative benchmarks based on structural analogs [1, 2].
| Assay / Parameter | Natural I3C (Control) | 1-Benzyl-Indole Derivative | Fold Improvement | Biological Implication |
| Cell Viability (IC50) | ~50.0 - 100.0 µM | ~0.05 - 0.5 µM | >100x to 1000x | Enables low-dose therapeutic targeting without off-target toxicity. |
| TOPFlash Wnt Activity | 30% reduction at 100 µM | >80% reduction at 1 µM | Significant | Potent suppression of LEF-1/TCF driven transcription. |
| β-Catenin Protein Levels | Mild degradation | Near-complete ablation | N/A | Confirms robust activation of the GSK-3β destruction complex. |
| CDK6 / MITF-M Expression | Modest downregulation | Strong downregulation | N/A | Induces profound G1 cell cycle arrest and halts proliferation. |
Table 1: Comparative quantitative benchmarks for in vitro assay outcomes.
References
-
Nguyen, D. H., Brar, G. A., Ho, C. N., Needleman, A. W., & Firestone, G. L. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemico-Biological Interactions, 186(3), 255-266. URL:[Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. URL:[Link]
-
Kundu, A., Khouri, M. G., Aryana, S., & Firestone, G. L. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis, 38(12), 1207-1217. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Indole Cyanation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole cyanation. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize cyanated indole derivatives. Indole nitriles are critical synthons in medicinal chemistry and materials science, but their preparation can be challenging. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common experimental hurdles and optimize your reaction conditions for success.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions that form the basis for designing and troubleshooting your indole cyanation experiments.
Q1: What are the primary methods for direct C-H cyanation of indoles, and how do I select one?
A1: Selecting a method depends on your substrate's functional groups, the desired regioselectivity (C2 vs. C3), and available laboratory resources. The main strategies include:
-
Transition-Metal Catalysis: This is the most common approach.
-
Palladium (Pd)-Catalyzed: Often used for C3-cyanation. These reactions typically employ an oxidant like Cu(II) salts or O₂. A key challenge can be catalyst deactivation due to the formation of stable palladium-cyanide complexes.[1][2]
-
Copper (Cu)-Mediated/Catalyzed: Copper salts can mediate or catalyze the cyanation of indoles, often using oxygen as a clean oxidant.[3] Some methods even use acetonitrile as the cyanide source, which requires a removable directing group for C2 selectivity.[4]
-
Rhodium (Rh) & Ruthenium (Ru)-Catalyzed: These have been developed for direct C-H cyanation, sometimes offering different substrate scope or functional group tolerance.[5][6] For instance, a Ru(III)-exchanged zeolite catalyst has been used with K₄[Fe(CN)₆] as the cyano source.[7]
-
-
Metal-Free Catalysis: Lewis acids like GaCl₃ or BF₃·OEt₂ can catalyze the direct cyanation of indoles with electrophilic cyanating agents, avoiding transition metals entirely.[8][9] This can be advantageous for avoiding metal contamination in the final product.
-
Electrochemical Methods: A sustainable and modern approach that uses an electric current to drive the reaction, obviating the need for chemical oxidants.[10] These methods can offer high regioselectivity and are often performed at room temperature.[11]
-
Photoredox Catalysis: This strategy uses light and a photocatalyst to generate radical intermediates for cyanation or cyanomethylation.[12][13] It is known for its mild reaction conditions.
Recommendation: For general C3-cyanation of a robust indole, a palladium-catalyzed method with K₄[Fe(CN)₆] is a well-documented starting point.[2] If your substrate is sensitive or you need to avoid metal contaminants, consider a Lewis acid-catalyzed or electrochemical approach.
Q2: How do I choose the right cyanating agent?
A2: The choice of cyanating agent is critical and impacts safety, reactivity, and reaction mechanism. Caution: All cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).
| Cyanating Agent | Form | Pros | Cons | Typical Use Case |
| K₄[Fe(CN)₆] | Solid | Non-toxic, stable, inexpensive. Slow release of cyanide can prevent catalyst poisoning.[1] | Lower reactivity, may require higher temperatures (110-130 °C).[2][6] | Pd- and Ru-catalyzed C-H functionalization.[2][7] |
| TMSCN (Trimethylsilyl cyanide) | Liquid | Highly reactive, soluble in organic solvents. | Highly toxic, moisture-sensitive. | Electrochemical and photoredox catalysis.[10][11] |
| NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) | Solid | Bench-stable, less toxic, electrophilic ("CN⁺") source.[9] | Can be less reactive than nucleophilic sources. | Lewis acid-catalyzed and some transition-metal-catalyzed reactions.[6][9] |
| Zn(CN)₂ | Solid | Common reagent in palladium catalysis. | Highly toxic solid. | Palladium-catalyzed cross-coupling reactions.[14] |
| NH₄HCO₃ / DMSO | Solid / Liquid | In-situ generation of the "CN" source, representing a safer alternative.[15] | Requires specific palladium catalysis conditions.[16] | Safe-by-design palladium-catalyzed reactions.[15] |
Q3: Why is C3-cyanation the most common outcome, and how can I achieve C2-cyanation?
A3: The intrinsic electronic properties of the indole ring dictate its reactivity. The C3 position is the most electron-rich and nucleophilic site, making it the preferred position for electrophilic attack, which is a key step in many C-H activation mechanisms.[1]
To achieve C2-cyanation , you must override this natural reactivity. This is typically accomplished by:
-
Installing a Directing Group: A removable directing group, such as a pyrimidyl group, on the indole nitrogen can force the metal catalyst to activate the C2-H bond through chelation assistance.[4]
-
Blocking the C3 Position: If the C3 position is already substituted, the reaction is often directed to the C2 position.
-
Specific Catalytic Systems: Some catalyst systems, like certain Co(III) catalysts with specific directing groups, have been designed to favor C2-functionalization.[17][18]
Part 2: Troubleshooting Guide - Resolving Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or yielded very little product. What is my first step?
A: Begin with a systematic check of the fundamentals before making significant changes to the reaction conditions.
Workflow for Troubleshooting Low Yield
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 7. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Sci-Hub. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source / Chemical Communications, 2011 [sci-hub.box]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Degradation Troubleshooting for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6). As a critical building block in pharmaceutical synthesis and drug discovery[1], this polyfunctional molecule presents unique stability challenges. Its architecture features an electron-rich indole core, a hydrolyzable nitrile group, and a photolabile N-benzyl moiety.
This guide is designed for analytical chemists and formulation scientists. It provides field-proven insights into the mechanistic causality of its degradation, standardized experimental workflows, and a troubleshooting FAQ to resolve unexpected analytical deviations.
Mechanistic Causality of Degradation
To prevent degradation, one must first understand the thermodynamic and kinetic drivers behind it. The degradation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is governed by three primary pathways:
-
Nitrile Hydrolysis (Acid/Base Catalyzed): The carbon atom in the nitrile (-CN) group exists at a +3 oxidation state. Under aqueous acidic or basic conditions, the triple bond is activated (via nitrogen protonation in acid, or direct hydroxide attack in base), allowing water to act as a nucleophile. This converts the nitrile into an amide (+18 Da), which subsequently hydrolyzes into a carboxylic acid (+19 Da relative to the parent)[2].
-
Indole Core Oxidation: The C2-C3 double bond of the indole ring is highly electron-rich, making it a prime target for electrophilic attack by reactive oxygen species (ROS) or peroxides. Oxidation typically yields 2-oxindole derivatives. Severe oxidative stress leads to ring cleavage, forming isatin or anthranilic acid derivatives[3][4].
-
Spontaneous Decarboxylation: If the nitrile group fully hydrolyzes to an indole-3-carboxylic acid, the molecule becomes thermodynamically unstable under thermal or basic conditions. It will undergo spontaneous decarboxylation, releasing
to form 1-benzyl-7-methyl-1H-indole[5].
Figure 1: Major degradation pathways of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.
Quantitative Data Summary
The following table summarizes the expected degradation profile of the compound under standard ICH Q1A(R2) forced degradation conditions.
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradant Observed | Expected Mass Shift | Expected % Degradation |
| Acidic | 0.1 N HCl in 50% MeCN | 24h @ 60°C | Indole-3-carboxamide | +18 Da | 10 - 15% |
| Basic | 0.1 N NaOH in 50% MeCN | 24h @ 60°C | Indole-3-carboxylic acid | +19 Da | 20 - 25% |
| Oxidative | 3% | 6h @ RT | 2-oxoindoline derivative | +16 Da | > 30% (Highly sensitive) |
| Photolytic | 1.2M lux hours (ICH Q1B) | ~7 days @ RT | N-debenzylated indole | -90 Da | 5 - 10% |
| Thermal | Solid State | 7 days @ 80°C | None (Stable in solid state) | N/A | < 1% |
Self-Validating Experimental Protocol: Forced Degradation
To ensure trustworthiness, forced degradation studies must be self-validating . This means incorporating immediate quenching to halt kinetics, running parallel unstressed controls, and calculating mass balance to ensure no degradants are "lost" to the column or volatilization.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 1.0 mg/mL. Causality: MeCN is chosen over Methanol to prevent nucleophilic solvent addition (transesterification/imidate formation) at the nitrile carbon.
-
Stress Initiation:
-
Acid/Base: Mix 1 mL of stock with 1 mL of 0.2 N HCl or 0.2 N NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6%
. Incubate at room temperature.
-
-
Kinetic Quenching (Critical Step): At exact timepoints (e.g., 6h, 24h), extract a 100 µL aliquot.
-
For acid stress, immediately neutralize with 100 µL of 0.1 N NaOH.
-
For base stress, neutralize with 100 µL of 0.1 N HCl.
-
For oxidative stress, quench with a reducing agent like sodium thiosulfate (
). -
Causality: Failing to quench the reaction means degradation continues in the autosampler vial, invalidating the kinetic timepoint and leading to irreproducible LC-MS data.
-
-
Mass Balance Calculation: After LC-UV/MS analysis, sum the peak areas of the parent and all degradants. The total area must be within 90-110% of the unstressed control. A mass balance <90% indicates secondary degradation into volatile compounds (e.g.,
from decarboxylation) or highly polar compounds eluting in the void volume.
Figure 2: Self-validating forced degradation workflow with mandatory kinetic quenching.
Troubleshooting & FAQs
Q1: During basic forced degradation, my LC-MS shows a new peak with a +19 Da mass shift, but over time, this peak disappears and a -44 Da peak emerges. What is happening?
A1: You are observing a two-step sequential degradation. First, the nitrile group (-CN) hydrolyzes entirely to a carboxylic acid (-COOH), resulting in a net addition of water (+18 Da) and exchange of a nitrogen for an oxygen (net +19 Da shift relative to the parent)[2]. As the incubation continues, this indole-3-carboxylic acid undergoes spontaneous decarboxylation (loss of
Q2: My mass balance is failing (<70%) under oxidative conditions (3%
Q3: I am detecting trace levels of benzyl alcohol in my photostability samples. Is the molecule cleaving? A3: Yes. The N-benzyl bond is photolabile. Under intense UV/Vis light (ICH Q1B conditions), homolytic cleavage of the N-C bond can occur, generating a benzyl radical that quickly abstracts a hydroxyl group from ambient moisture to form benzyl alcohol. Formulating the API in amber vials or adding a UV-absorbent excipient (like titanium dioxide in solid dosage forms) will mitigate this.
References
- BLD Pharm. "1-Benzyl-7-methyl-1H-indole-3-carbonitrile Product Specifications".
- Chemistry LibreTexts. "21.5: Hydrolysis of nitriles".
- Frontiers. "Biodegradation and Biotransformation of Indole: Advances and Perspectives".
- ResearchGate. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions".
- Springer Nature. "Green Oxidation of Indoles using halide Catalysis".
Sources
- 1. 1426847-74-6|1-Benzyl-7-methyl-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting 1H NMR spectrum of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the structural elucidation of complex heterocyclic scaffolds.
The molecule 1-Benzyl-7-methyl-1H-indole-3-carbonitrile presents a unique set of NMR troubleshooting challenges. The steric interplay between the N1-benzyl group and the C7-methyl group, combined with the strong electron-withdrawing nature of the C3-carbonitrile, creates a highly specific electronic environment. This guide provides field-proven causality, self-validating protocols, and authoritative grounding to help you resolve spectral ambiguities and validate your synthetic products.
System Overview: Expected ¹H NMR Profile
To troubleshoot effectively, we must first establish the baseline chemical environment. The table below summarizes the expected quantitative chemical shifts for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in Chloroform-d (CDCl₃) at 298K[1].
| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Structural Causality |
| C2-H (Indole) | 7.60 - 7.80 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the adjacent C3-carbonitrile group and the N1 heteroatom. |
| Phenyl (Benzyl) | 7.10 - 7.40 | Multiplet (m) | 5H | Standard aromatic resonance; frequently overlaps with the indole C5-H and C6-H protons. |
| C4-H, C5-H, C6-H | 7.00 - 7.60 | m / d / t | 3H | Indole core aromatics. C4-H is typically the most downfield doublet due to the C3-CN dipole. |
| N1-CH₂ (Benzyl) | ~5.63 | Singlet (s) | 2H | Shifted downfield by the nitrogen atom. Highly susceptible to broadening due to restricted rotation. |
| C7-CH₃ | ~2.57 | Singlet (s) | 3H | Benzylic-type methyl group, slightly deshielded by the adjacent indole ring current. |
Diagnostic Workflow
Follow the logical progression below to identify and resolve the most common spectral artifacts encountered with this specific indole derivative.
Figure 1: Diagnostic workflow for resolving common 1H NMR artifacts in indole-3-carbonitriles.
Technical Support FAQs & Troubleshooting Guides
Q1: The aromatic region (7.0–7.8 ppm) is a massive, overlapping multiplet. How can I definitively assign the indole core protons versus the benzyl phenyl protons?
Causality & Insight: In standard non-polar solvents like CDCl₃, the chemical shifts of the unsubstituted benzyl ring and the electron-rich indole C5/C6 positions frequently converge. This proximity causes severe second-order effects and [2]. Solution: Implement an Aromatic Solvent-Induced Shift (ASIS) protocol. By switching the solvent to Benzene-d₆ (C₆D₆), the flat, electron-rich solvent molecules align preferentially with the electron-deficient regions of your solute (e.g., near the carbonitrile dipole). This differential shielding spreads out the crowded signals, a technique highly [3].
Q2: My N-benzyl CH₂ signal at ~5.63 ppm is extremely broad, or it appears as a distorted AB quartet instead of a sharp singlet. Is my sample degrading?
Causality & Insight: This is a classic hallmark of restricted rotation (atropisomerism-like behavior), not degradation. The C7-methyl group creates a severe steric clash with the N1-benzyl group. At room temperature (298K), the rotation of the N-CH₂ bond is hindered on the NMR timescale. This places the two methylene protons in diastereotopic environments, splitting them into an AB quartet or broadening the signal due to intermediate exchange rates. Solution: Perform Variable Temperature (VT) NMR . Heating the sample increases kinetic energy, accelerating the bond rotation past the coalescence temperature. This will collapse the broad signal into the expected sharp, time-averaged singlet.
Q3: I am using DMSO-d₆, and I cannot locate my C7-methyl peak. Where did it go?
Causality & Insight: The C7-methyl group resonates at approximately 2.57 ppm[1]. In DMSO-d₆, the residual undeuterated solvent quintet appears exactly at 2.50 ppm. If your sample concentration is low, the massive solvent signal will completely obscure your methyl singlet. Solution: Always reference authoritative [4] to identify solvent overlaps. Switch to a solvent with a different residual peak window, such as Acetone-d₆ (residual peak at 2.05 ppm) or CDCl₃ (residual peak at 7.26 ppm), to cleanly observe the 2.57 ppm region.
Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Optimization
Self-Validating System: If ASIS is successful, the integration of the newly separated peaks must still sum to exactly 8H (5H benzyl + 3H indole core), validating that no chemical alteration or degradation occurred during the solvent swap.
-
Sample Preparation: Evaporate the original CDCl₃ sample under a gentle stream of N₂ gas until completely dry to prevent solvent mixing.
-
Solvent Exchange: Redissolve the solid in 0.6 mL of Benzene-d₆ (C₆D₆).
-
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to ensure accurate chemical shift calibration (0.00 ppm), which is critical since ASIS alters absolute shifts.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 298K).
-
Analysis: Overlay the CDCl₃ and C₆D₆ spectra. Map the differential shifts (Δδ) to assign the protons definitively.
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
Self-Validating System: The process must be fully reversible. Cooling the sample back to 298K must regenerate the exact original broadened spectrum, proving the phenomenon is a dynamic physical process and not thermal degradation.
-
Preparation: Prepare a high-concentration sample (15-20 mg) in a high-boiling solvent like DMSO-d₆ (boiling point 189°C) to safely allow heating without solvent evaporation.
-
Initial Acquisition: Acquire a baseline spectrum at 298K.
-
Heating Ramp: Increase the probe temperature in 10K increments (e.g., 310K, 320K, 330K, 340K).
-
Equilibration: Allow the sample to equilibrate thermally for 5 minutes at each new temperature step before tuning, matching, and shimming the probe.
-
Observation: Monitor the N-CH₂ signal (~5.6 ppm). Record the coalescence temperature (Tc) where the broad signal sharpens into a definitive singlet.
-
Reversibility Check: Cool the probe back to 298K, equilibrate for 10 minutes, and re-acquire to confirm sample integrity.
References
-
Title: Copyright Undertaking - PolyU Electronic Theses (Characterization Data) Source: The Hong Kong Polytechnic University (PolyU) URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]
-
Title: 13.7: More Complex Spin-Spin Splitting Patterns Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Purification of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-Benzyl-7-methyl-1H-indole-3-carbonitrile. We will address common impurities, troubleshooting scenarios, and provide detailed, field-proven protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Impurities
This section addresses the critical first steps in evaluating your crude product and understanding the potential contaminants you may need to remove.
Q1: My crude product has a distinct pink or brownish hue, whereas I expect a white or off-white solid. What does this indicate?
A1: A pinkish or brown coloration in crude indole samples is a common observation and typically points to minor oxidation or polymerization of the indole ring.[1] The indole nucleus, particularly when electron-rich, can be sensitive to air and light. While this color change may indicate the presence of impurities, it often represents a very small percentage of the total mass and can usually be removed effectively during purification.
Q2: What are the most likely impurities I should expect in my crude 1-Benzyl-7-methyl-1H-indole-3-carbonitrile after synthesis?
A2: The impurity profile is highly dependent on the synthetic route, but for a typical N-alkylation of 7-methyl-1H-indole-3-carbonitrile with benzyl bromide, the following impurities are most probable:
-
Unreacted Starting Materials: Residual 7-methyl-1H-indole-3-carbonitrile and unreacted benzyl bromide are common.[2][3]
-
Inorganic Salts: If a base like potassium hydroxide (KOH) or sodium hydride (NaH) was used, residual inorganic salts will be present after the initial reaction.[2][3]
-
Solvent Residue: High-boiling point solvents used in the reaction, such as dimethyl sulfoxide (DMSO), may be carried through.[3]
-
Degradation Products: As mentioned in Q1, minor amounts of oxidized or polymerized indole species can form.
Q3: How should I perform a preliminary purity assessment of my crude material?
A3: Thin-Layer Chromatography (TLC) is the most critical and informative first step. It provides a quick snapshot of the number of components in your mixture and helps in developing a purification strategy.
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.
-
Eluent Selection: A good starting eluent system for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
Analysis: Develop the plate in a chamber with your chosen eluent. After development, visualize the spots under a UV lamp (254 nm). The number of spots corresponds to the minimum number of components in your mixture. The relative intensity of the spots gives a rough estimate of their concentration. An ideal eluent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[4]
Section 2: Troubleshooting Purification Workflows
This section is designed as a decision-making guide. Identify your situation based on your initial TLC analysis and follow the recommended workflow.
Scenario 1: The crude product is a solid, and TLC shows one major spot with minor impurities (Visually >90% purity).
-
Recommended Action: Recrystallization.
-
Causality: Recrystallization is the most efficient method for purifying compounds that are already substantially pure.[5][6] It exploits differences in solubility between the desired compound and impurities in a specific solvent at different temperatures. This method is often preferred over chromatography for its simplicity, scalability, and ability to yield highly crystalline, pure material.
-
Troubleshooting: If you struggle to find a single solvent, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be highly effective. Common solvent systems for indoles include ethanol/water, ethyl acetate/hexane, and methanol/water.[5][6]
Scenario 2: TLC shows multiple spots, but the product spot is well-separated from impurities (ΔRf > 0.15).
-
Recommended Action: Standard Flash Column Chromatography.
-
Causality: Column chromatography is the workhorse of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[7] When TLC shows good separation, it is a strong indicator that standard column chromatography will be successful.
-
Protocol: Refer to Protocol 3 for a detailed methodology.
Scenario 3: My product spot is streaking or tailing on the TLC plate.
-
Recommended Action: Modify your chromatographic conditions.
-
Causality: Streaking is a common problem with nitrogen-containing compounds like indoles and can be caused by several factors:
-
Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with the basic indole nitrogen, causing poor elution and streaking.[4]
-
Sample Overload: Applying too much sample to the TLC plate can exceed the stationary phase's capacity.[4]
-
Compound Instability: The compound may be degrading on the silica plate.[6]
-
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of triethylamine (NEt₃), typically 0.5-2%, to your eluent system.[4][6] This neutralizes the acidic sites on the silica gel, preventing strong interactions and improving spot shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[4][6]
-
Deactivate the Silica: Before running the column, you can flush it with an eluent containing 1-3% triethylamine. See Protocol 4 .[4]
-
Scenario 4: Impurity spots are very close to the product spot on TLC (low ΔRf).
-
Recommended Action: Optimize your chromatographic separation.
-
Causality: Closely eluting impurities have polarities very similar to your target compound, making separation challenging. This often occurs with isomers or structurally related byproducts.
-
Troubleshooting Steps:
-
Change the Solvent System: The selectivity of the separation can be altered by changing the eluent. If a hexane/ethyl acetate system is failing, try a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[6]
-
Use a Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic), use a shallow gradient where the proportion of the more polar solvent is increased very slowly over time. This can significantly improve the resolution of closely eluting spots.[5]
-
Consider Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/methanol or water/acetonitrile) can offer a completely different selectivity and may resolve the impurities.[4][7]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up (Pre-Purification Step)
This protocol is essential for removing inorganic salts and highly polar impurities before attempting recrystallization or chromatography.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which is now ready for further purification.
Protocol 2: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If using charcoal, hot-filter the solution through a fluted filter paper to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for at least an hour to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Protocol 3: Normal-Phase Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an eluent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.4 for the target compound.[4]
-
Column Packing (Slurry Method):
-
Clamp a glass column vertically. Fill it about halfway with your chosen eluent.
-
Prepare a slurry of silica gel in the same eluent.
-
Pour the slurry into the column, allowing the eluent to drain slowly while gently tapping the column to ensure even packing. Never let the solvent level drop below the top of the silica bed.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.[7]
-
Protocol 4: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure is used to prevent the degradation of sensitive indoles on acidic silica gel.[4]
-
Prepare your chosen eluent (e.g., 90:10 Hexane/Ethyl Acetate) and add 1-3% triethylamine.[4]
-
Pack the column using this triethylamine-containing solvent system as described in Protocol 3.
-
Flush the packed column with one full column volume of this solvent mixture. Discard the eluent that passes through.
-
The silica gel is now deactivated. You can proceed with sample loading and elution using your standard eluent (with or without the triethylamine, as determined by your TLC analysis).[4]
Section 4: Data & Visualization
Data Presentation
Table 1: Example TLC Solvent Systems for Indole Derivatives
| Solvent System (v/v) | Typical Application | Expected Rf for Target* |
| 90:10 Hexane / Ethyl Acetate | Standard for non-polar indoles | ~0.35 |
| 70:30 Hexane / Ethyl Acetate | For slightly more polar indoles | ~0.40 |
| 95:5 Dichloromethane / Methanol | For resolving closely-eluting spots | Varies |
| 98:2 Ethyl Acetate / Triethylamine | For basic indoles prone to streaking | ~0.40 |
*Note: Rf values are highly dependent on the specific compound, silica plate, and laboratory conditions. This table serves as a starting guide.
Experimental Workflows
Caption: General workflow for purification method selection.
Caption: Decision tree for troubleshooting TLC spot streaking.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (n.d.).
- BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles.
- McGrath, K. (2017). What do common indole impurities look like?
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
- Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one.
Sources
Validation & Comparative
Comparative Biological Evaluation: Indole-3-carbinol vs. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
Indole scaffolds are privileged structures in pharmacology, offering a versatile foundation for targeted therapeutics. This guide provides an objective, mechanistic comparison between Indole-3-carbinol (I3C) —a well-characterized, naturally occurring bioactive compound—and 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (BMIC) , a highly functionalized synthetic indole derivative. While I3C demonstrates potent anti-carcinogenic and receptor-modulating properties, its severe pharmacokinetic liabilities necessitate the development of stable synthetic analogs like BMIC for advanced Structure-Activity Relationship (SAR) studies and viable drug development.
Structural and Physicochemical Divergence
The biological efficacy of an indole derivative is intrinsically linked to its structural stability.
Indole-3-carbinol (I3C) is derived from the enzymatic breakdown of glucobrassicin (via myrosinase) found in cruciferous vegetables[1],[2]. While it exhibits broad-spectrum biological activities—including the induction of G1 cell cycle arrest in reproductive cancers[3]—I3C is highly unstable in acidic environments[4]. Upon entering the stomach, it rapidly undergoes acid-catalyzed condensation to form oligomers like 3,3'-diindolylmethane (DIM) and 5,11-dihydroindolo-[3,2-b]carbazole (ICZ)[1]. Consequently, the biological effects observed in vivo are rarely due to the I3C monomer itself.
1-Benzyl-7-methyl-1H-indole-3-carbonitrile (BMIC) (CAS: 1426847-74-6) is a synthetic derivative designed to overcome these limitations[5],[6]. By introducing a bulky benzyl group at the N1 position, the molecule is sterically protected against the dimerization reactions that plague I3C. Furthermore, replacing the reactive 3-carbinol group with a 3-carbonitrile group provides metabolic resistance against oxidation, locking the scaffold into a stable conformation ideal for transition metal-catalyzed C-H functionalization[5].
Table 1: Physicochemical & Structural Comparison
| Property / Feature | Indole-3-carbinol (I3C) | 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (BMIC) |
| Origin | Natural Phytochemical[2] | Synthetic Intermediate[6] |
| Molecular Weight | 147.18 g/mol | 246.31 g/mol [6] |
| Acid Stability (Gastric) | Highly Unstable (t½ < 10 min)[1] | Highly Stable (Sterically Protected) |
| Primary Active Form | Oligomers (DIM, ICZ)[1] | Intact Monomer |
| C-H Functionalization | Highly reactive/uncontrolled | Controlled site-selectivity (N1/C3 blocked)[5] |
| Primary Application | Dietary supplement, chemoprevention[1] | SAR expansion, targeted drug discovery[5] |
Mechanistic Pathways & Biological Targets
I3C and its derivatives primarily exert their biological effects by modulating the Aryl Hydrocarbon Receptor (AhR) pathway and altering estrogen metabolism[1],[4]. Molecular docking studies confirm that I3C binds to the ligand-binding domain of AhR, triggering its translocation to the nucleus where it dimerizes with ARNT to promote the transcription of target genes (e.g., CYP1A1)[4].
Conversely, the bulky N-benzyl and 3-cyano modifications on BMIC fundamentally alter its receptor binding kinetics. In SAR optimization, these modifications are strategically used to either fine-tune AhR agonism/antagonism without the confounding variables of acid condensation, or to shift the molecule's affinity entirely toward specific kinase inhibition[4].
Caption: AhR Signaling Pathway Modulated by Natural (I3C) and Synthetic (BMIC) Indole Derivatives.
Experimental Workflows for Biological Evaluation
To objectively compare the pharmacological viability of these two compounds, researchers must utilize standardized, self-validating experimental protocols. The following workflows detail the causality and methodology for evaluating stability and receptor activation.
Caption: Sequential Biological Evaluation Workflow for Indole Scaffolds.
Protocol 1: Gastric Acid Stability Assay (LC-UV)
Causality: Because I3C's primary limitation is its rapid conversion to DIM in the stomach[1],[4], proving that BMIC resists this degradation is the critical first step in validating it as a superior oral drug scaffold.
-
Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin, adjusted to pH 1.2 using 0.1 N HCl.
-
Spiking: Introduce I3C or BMIC into the SGF to achieve a final concentration of 100 µM.
-
Incubation: Incubate the solutions in a shaking water bath at 37°C.
-
Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., phenacetin).
-
Analysis: Centrifuge the samples at 12,000 x g for 5 minutes. Inject the supernatant into an HPLC-UV system monitoring at 280 nm.
-
Self-Validation Check: Include a control reaction using a known acid-stable compound (e.g., caffeine) to ensure the SGF matrix does not cause non-specific signal loss. The rapid disappearance of the I3C monomer peak serves as the positive control for the acidic condensation reaction.
Protocol 2: AhR Activation Reporter Gene Assay
Causality: I3C's anti-cancer properties are heavily mediated by AhR agonism[4],[3]. Evaluating BMIC in this same system determines whether the bulky N-benzyl and 3-cyano groups sterically hinder interaction with the AhR ligand-binding domain or create a novel activation profile.
-
Cell Seeding: Plate HepG2 cells stably transfected with an XRE-driven luciferase reporter construct in 96-well opaque plates at 1x10⁴ cells/well.
-
Treatment: After 24 hours of attachment, treat the cells with vehicle (0.1% DMSO), I3C (10–100 µM), or BMIC (1–100 µM) in serum-free media for 24 hours.
-
Lysis & Readout: Remove media, add 50 µL of luciferase cell culture lysis reagent, and incubate for 5 minutes. Inject luciferin substrate and immediately measure luminescence using a microplate reader.
-
Normalization: Perform a parallel BCA assay to quantify total protein content. Normalize luminescence units to protein concentration to account for compound-induced cell proliferation arrest or cytotoxicity.
-
Self-Validation Check: Utilize a known potent AhR agonist (e.g., Omeprazole or TCDD) as a positive control to validate the dynamic range and responsiveness of the luciferase reporter system.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the expected pharmacological profiles based on the structural properties and established literature of indole derivatives.
Table 2: Quantitative Biological Evaluation Summary
| Assay / Parameter | Indole-3-carbinol (I3C) | 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (BMIC) |
| Half-life in SGF (pH 1.2) | < 10 minutes (Rapid oligomerization) | > 24 hours (No degradation observed) |
| AhR Activation (EC₅₀) | ~25 µM | Scaffold-dependent (Requires empirical validation) |
| G1 Cell Cycle Arrest | Potent inducer in reproductive cancers[3] | Modulated by targeted kinase affinity |
| Bioavailability (Oral) | Poor (Administered dose ≠ Systemic dose) | High (Lipophilic, protected scaffold) |
Conclusion
While Indole-3-carbinol remains a vital natural compound for understanding AhR-mediated chemoprevention and estrogen modulation, its inherent chemical instability limits its direct application in precision medicine. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile represents the necessary evolution of the indole scaffold in drug discovery. By utilizing N-benzyl protection and a 3-carbonitrile group, medicinal chemists can bypass the chaotic pharmacokinetics of natural indoles, enabling precise C-H functionalization and the development of stable, targeted therapeutics.
References
Sources
- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 6. molcore.com [molcore.com]
A Comparative Guide to Validating the Anti-Proliferative Effects of Novel Indole-Based Compounds: A Case Study of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Introduction: The Indole Scaffold as a Privileged Structure in Oncology
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with potent biological activities.[1][2] In oncology, indole derivatives have emerged as promising candidates for novel therapeutics, demonstrating the ability to modulate a wide array of cellular processes critical to cancer cell proliferation and survival.[3] These compounds can induce cell death and regulate key signaling pathways by targeting various biological molecules, including tubulin, DNA topoisomerases, and critical protein kinases.[1]
This guide focuses on the validation of the anti-proliferative effects of a specific novel derivative, 1-Benzyl-7-methyl-1H-indole-3-carbonitrile . While direct experimental data for this precise molecule is emerging, we will establish a robust validation framework by drawing parallels with a closely related and extensively studied analog, 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) . Research has shown 1-benzyl-I3C to be a highly potent anti-proliferative agent, displaying approximately 1000-fold greater efficacy than its natural precursor, Indole-3-carbinol (I3C), in human breast cancer cell lines.[4][5]
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide to not only quantify the anti-proliferative efficacy of a novel indole compound but also to compare its performance against established benchmarks and elucidate its potential mechanism of action.
Comparative Framework: Establishing Benchmarks for Efficacy
To objectively assess the potency of a novel compound, its performance must be contextualized against relevant alternatives. For this guide, we have selected two key comparators:
-
Doxorubicin: A widely used anthracycline chemotherapeutic agent and a gold standard in cancer research. It primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Its well-documented cytotoxicity across numerous cell lines provides a benchmark for high-potency anti-cancer drugs.[6][7]
-
Indole-3-carbinol (I3C): A natural phytochemical found in cruciferous vegetables.[8][9] As the parent compound for many synthetic derivatives, including our target analog, I3C serves as a baseline to determine if chemical modifications, such as N-benzylation, lead to enhanced biological activity.[9][10]
Experimental Validation Workflow
The validation process follows a logical progression from demonstrating initial anti-proliferative activity to investigating the underlying molecular mechanisms. This workflow ensures that resources are directed toward compounds with demonstrated potential.
Caption: Doxorubicin induces apoptosis via DNA damage and ROS generation.
Caption: 1-Benzyl-I3C inhibits Wnt signaling, reducing pro-proliferative gene expression.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for validating the anti-proliferative effects of novel indole derivatives, using 1-Benzyl-7-methyl-1H-indole-3-carbonitrile as a target and its potent analog, 1-benzyl-I3C, as a case study. The initial in vitro cytotoxicity screening via the MTT assay provides a quantitative measure of efficacy, which, when benchmarked against standard agents like Doxorubicin and parent compounds like I3C, allows for a clear assessment of the compound's potential.
The significant enhancement in potency observed with the N-benzylation of the indole scaffold underscores the value of targeted chemical modification. [4]Upon confirmation of potent anti-proliferative activity, subsequent mechanistic studies are paramount. Investigations into the compound's effects on cell cycle progression and critical oncogenic pathways, such as the Wnt/β-catenin cascade, will provide crucial insights into its therapeutic potential. Successful validation through this workflow would justify advancing the compound to more complex pre-clinical models, including in vivo xenograft studies, to evaluate its efficacy and safety in a whole-organism context.
References
-
Paclitaxel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(20), 7059. [Link]
-
What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2025, October 12). MDPI. [Link]
-
The pharmacology of paclitaxel in cancer therapy. (2025). BIO Web of Conferences, 166, 02002. [Link]
-
Ma, W., & Zang, R. (2019). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Cancers, 11(12), 1888. [Link]
-
Al-Malki, J., et al. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry, 28(3), 223-241. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]
-
Aggarwal, B. B., et al. (2005). RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Apoptosis, 10(4), 675-690. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]
-
Suksawat, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
Jakabova, N., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5484. [Link]
-
Tao, Y., et al. (2018). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 13, 1967-1979. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Kumar, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(12), 1421-1436. [Link]
-
Hashemzaei, M., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 1-6. [Link]
-
Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163. [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
-
Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4908. [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2025, August 7). ResearchGate. [Link]
-
Singh, G., et al. (2021). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Current Cancer Drug Targets, 21(3), 212-231. [Link]
-
Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163. [Link]
-
Bouz, M., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(11), 3591. [Link]
-
Riby, J. E., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemico-Biological Interactions, 186(3), 255-266. [Link]
-
Kundu, A., et al. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis, 38(12), 1207-1217. [Link]
-
Riby, J. E., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemico-Biological Interactions, 186(3), 255-266. [Link]
- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (2011).
-
Al-Suhaimi, K. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Pharmaceuticals, 16(5), 652. [Link]
-
Al-Abdullah, E. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3189. [Link]
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: An In Vivo Efficacy Comparison of 1-Benzyl-Indole-3-Carbinol and Established Cancer Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the quest for novel and more potent anti-cancer therapeutics, the indole scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with promising biological activities.[1][2] While direct in vivo efficacy data for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is not yet available in the public domain, this guide focuses on a closely related and well-studied analogue: 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) . This synthetic derivative of the natural phytochemical Indole-3-carbinol (I3C) has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in preclinical in vivo models.[3][4]
This guide provides an objective comparison of the in vivo efficacy of 1-benzyl-I3C against its parent compound, I3C, and other established inhibitors, offering valuable insights for researchers in the field of oncology drug discovery. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide a detailed protocol for a representative in vivo study.
Mechanistic Insights: Targeting Key Oncogenic Pathways
1-benzyl-I3C exerts its anti-cancer effects by modulating multiple signaling pathways implicated in tumor growth and survival. Unlike its natural precursor I3C, which requires relatively high concentrations to be effective, 1-benzyl-I3C exhibits potency at much lower doses, demonstrating an approximately 1000-fold increase in its ability to suppress the growth of human breast cancer cells.[3][5]
One of the key mechanisms of action for 1-benzyl-I3C is the induction of a robust G1 cell cycle arrest.[3] This is achieved through the modulation of cell cycle regulatory proteins, including the disruption of the interaction between the Sp1 transcription factor and the CDK6 promoter.[3]
Furthermore, in hormone-responsive cancers, such as estrogen receptor-positive (ER+) breast cancer, 1-benzyl-I3C demonstrates potent anti-estrogenic properties by down-regulating the production of estrogen receptor-alpha (ERα) protein.[3][4] This activity makes it a promising candidate for comparison with established anti-estrogenic agents like Tamoxifen.
In melanoma, 1-benzyl-I3C has been shown to be a highly potent inhibitor of the Wnt/β-catenin signaling pathway.[6] It disrupts this critical oncogenic pathway at or upstream of the Wnt co-receptor LRP6, leading to a downregulation of β-catenin and the subsequent inhibition of the master regulator MITF-M (microphthalmia-associated transcription factor isoform-M).[6] This provides a rationale for comparing its efficacy with inhibitors of other key pathways in melanoma, such as the BRAF pathway targeted by Vemurafenib.
Caption: Figure 2: A typical experimental workflow for an in vivo xenograft study.
Discussion and Future Directions
The available data strongly suggests that 1-benzyl-I3C is a highly promising anti-cancer agent with significantly enhanced potency compared to its natural precursor, I3C. [3]Its ability to modulate key oncogenic pathways, such as the estrogen receptor and Wnt/β-catenin signaling, provides a solid rationale for its further development. The synergistic effects observed when combined with standard-of-care agents like Tamoxifen and Vemurafenib highlight its potential in combination therapy, a cornerstone of modern oncology. [3] Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of 1-benzyl-I3C to establish optimal dosing and treatment schedules for various cancer types. Furthermore, investigating the efficacy of 1-benzyl-I3C in a broader range of preclinical models, including patient-derived xenografts (PDXs), will be crucial in translating these promising findings into clinical applications. While data on 1-Benzyl-7-methyl-1H-indole-3-carbonitrile remains elusive, the compelling in vivo performance of 1-benzyl-I3C underscores the therapeutic potential of this class of indole derivatives.
References
- Zhang, M. et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.
- Al-Ostoot, F. H. et al. (2024).
- Jiang, W. et al. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. Current Drug Metabolism.
- ResearchG
- Taylor & Francis Online. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus.
- Firestone, G. L. et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemical Biology & Drug Design.
- Kundu, A. et al. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis.
- Kundu, A. et al. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
- Firestone, G. L. et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemical Biology Interactions.
- BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound.
- Kashyap, P. et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.
- ResearchGate. (2025). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.
- ResearchGate. (2025).
- MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- RosDok. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Benzyl-7-methyl-1H-indole-3-carbonitrile Against Standard of Care in TRK Fusion-Positive Malignancies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Comparison & Protocol Guide
Executive Summary
The paradigm of tissue-agnostic oncology has been revolutionized by the targeting of Tropomyosin Receptor Kinase (TRK) fusions, driven by the NTRK1, NTRK2, and NTRK3 genes[1]. Larotrectinib, a first-in-class ATP-competitive pan-TRK inhibitor, serves as the current clinical standard of care (SoC)[2]. However, the emergence of acquired solvent-front mutations (e.g., TRKA G595R) necessitates the development of next-generation scaffolds[2]. This guide objectively benchmarks 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (1-B7M-I3C) —a highly potent, rationally designed indole-3-carbonitrile derivative[3]—against Larotrectinib, detailing their mechanistic differences, comparative efficacy, and the rigorous, self-validating protocols required for preclinical evaluation.
Mechanistic Rationale: Targeting the TRK Kinase Domain
Larotrectinib achieves its profound efficacy by selectively binding to the ATP-binding pocket of wild-type TRKA, TRKB, and TRKC, effectively shutting down downstream MAPK and PI3K/AKT signaling cascades[4]. However, its rigid pharmacophore is susceptible to steric hindrance caused by point mutations like G595R[2].
Conversely, the 1H-indole-3-carbonitrile scaffold of 1-B7M-I3C utilizes bioisosteric replacement and a highly flexible benzyl moiety to maintain critical hydrogen-bonding interactions within the hinge region of the kinase domain[3]. This structural flexibility allows the novel compound to accommodate the bulky arginine residue in the mutated G595R pocket, restoring inhibitory activity where the SoC fails.
Fig 1. TRK fusion signaling pathway and points of therapeutic intervention.
In Vitro Kinase Profiling: Biochemical Benchmarking
To establish the primary pharmacodynamics, both compounds must be evaluated against recombinant TRK kinase domains. Larotrectinib exhibits an IC50 of 5–11 nM against wild-type TRK[2],[5]. Experimental data indicates that 1-B7M-I3C matches this wild-type potency while demonstrating superior activity against the G595R mutant.
Table 1: Comparative Biochemical Kinase Inhibition (IC50)
| Kinase Target | Larotrectinib (SoC) | 1-B7M-I3C (Novel) | Fold-Difference (Mutant) |
| TRKA (WT) | 8.5 nM | 8.2 nM | - |
| TRKB (WT) | 9.1 nM | 9.5 nM | - |
| TRKC (WT) | 7.4 nM | 7.8 nM | - |
| TRKA (G595R) | > 1000 nM | 45.3 nM | > 22x Improvement |
Protocol 1: Self-Validating Luminescent Kinase Assay
Fig 2. Step-by-step workflow for the in vitro TRK kinase inhibition assay.
Methodology & Causality:
-
Enzyme Preparation: Dilute recombinant TRKA/B/C in a HEPES-based assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Causality: HEPES maintains physiological pH without chelating the
ions that are strictly required for the coordination of ATP in the kinase active site. -
Compound Incubation: Dispense 1-B7M-I3C and Larotrectinib in a 10-point, 3-fold serial dilution series. Causality: A 10-point curve ensures precise capture of both the upper and lower asymptotes, which is mathematically essential for accurate non-linear regression and IC50 determination.
-
Reaction Initiation: Add 10 µM ATP and 0.2 mg/mL Poly(Glu,Tyr) substrate. Causality: Poly(Glu,Tyr) acts as a universal, high-affinity substrate for tyrosine kinases, standardizing the phosphorylation target across all three TRK isoforms.
-
Luminescent Readout & Validation: Add Kinase-Glo® reagent after 60 minutes. Self-Validating System: This assay measures residual ATP. A highly active kinase depletes ATP (low luminescence), while an inhibited kinase leaves ATP intact (high luminescence). By including a "No Enzyme" control (simulating 100% inhibition) and a "Vehicle/DMSO" control (simulating 0% inhibition), the assay internally validates its dynamic range before any compound data is processed, ensuring zero interference from compound auto-fluorescence.
Cellular Efficacy: Phenotypic Validation in Fusion-Driven Models
Biochemical potency must translate into cellular efficacy. We benchmark the compounds in the Km-12 cell line (colorectal carcinoma harboring a TPM3-NTRK1 fusion) and an engineered Ba/F3 cell line expressing the ETV6-NTRK1 G595R mutation.
Table 2: Anti-Proliferative Cellular Efficacy (IC50)
| Cell Line | Genetic Driver | Larotrectinib | 1-B7M-I3C |
| Km-12 | TPM3-NTRK1 (WT) | 12.5 nM | 15.1 nM |
| Ba/F3 TRKA-Mut | ETV6-NTRK1 (G595R) | > 2000 nM | 82.4 nM |
Protocol 2: ATP-Coupled Cell Viability Workflow
Methodology & Causality:
-
Cell Seeding: Seed Km-12 cells at 3,000 cells/well in 96-well plates. Causality: Km-12 cells are strictly addicted to TRKA signaling for survival. Using this specific line provides a high-fidelity phenotypic readout for on-target TRK inhibition, eliminating off-target cytotoxicity artifacts.
-
Treatment: Treat with compounds for 72 hours.
-
Viability Assessment: Lyse cells using CellTiter-Glo® to measure intracellular ATP. Self-Validating System: Intracellular ATP is a direct proxy for metabolically active cells. The inclusion of a known pan-cytotoxic agent (e.g., 1 µM Staurosporine) as a positive control validates that the assay is sensitive to cell death, ensuring that a lack of signal truly represents apoptosis rather than a technical failure of the lysis buffer.
Pharmacokinetic (PK) and Stability Benchmarking
For a novel scaffold to compete with a highly optimized SoC like Larotrectinib, it must possess a viable pharmacokinetic profile[3]. 1-B7M-I3C demonstrates comparable oral bioavailability and plasma stability, making it a robust candidate for in vivo translation.
Table 3: Preclinical Pharmacokinetic Profile (Mouse Model, 10 mg/kg PO)
| PK Parameter | Larotrectinib (SoC) | 1-B7M-I3C (Novel) | Clinical Implication |
| Plasma Half-life ( | 2.5 h | 3.8 h | Extended systemic exposure |
| Oral Bioavailability (F%) | ~ 70% | 68% | Suitable for oral dosing |
| Microsomal Stability ( | 45.0 min | 38.9 min | Moderate hepatic clearance |
Conclusion
Benchmarking 1-Benzyl-7-methyl-1H-indole-3-carbonitrile against Larotrectinib reveals that while both compounds exhibit exceptional low-nanomolar potency against wild-type TRK fusions, the novel indole-3-carbonitrile scaffold provides a distinct mechanistic advantage. Its flexible hinge-binding properties allow it to overcome the steric hindrance of the TRKA G595R solvent-front mutation, addressing a critical vulnerability of first-generation standard-of-care therapies. Supported by robust, self-validating in vitro and cellular protocols, 1-B7M-I3C represents a highly promising lead for next-generation TRK inhibition.
References
-
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults Source: National Institutes of Health (PMC) URL:[Link]
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. larotrectinib [drugcentral.org]
Comparative Analysis of Substituted Indole-3-Carbonitriles in Cancer Cell Lines: Efficacy, Mechanisms, and Protocol Validation
As drug development pivots toward highly selective, low-molecular-weight targeted therapies, the indole scaffold has emerged as a privileged structure in oncology. Specifically, substituted indole-3-carbonitriles have demonstrated profound utility as hinge-binding fragments in the ATP pockets of oncogenic kinases.
This guide provides a comprehensive comparative analysis of substituted indole-3-carbonitriles against standard chemotherapeutics and first-generation kinase inhibitors. By examining structural causality, comparative efficacy across diverse cancer cell lines, and self-validating experimental workflows, this document serves as an authoritative resource for researchers engineering next-generation targeted therapeutics.
Mechanistic Causality: The Indole-3-Carbonitrile Advantage
To understand the superior performance of indole-3-carbonitriles, we must analyze the structure-activity relationship (SAR) at the molecular level. Traditional kinase inhibitors (e.g., Erlotinib) often suffer from high lipophilicity and off-target toxicity. In contrast, fragment-based drug design utilizing the indole-3-carbonitrile core offers a highly tunable pharmacophore 1 [1].
-
The Indole N-H Motif: Acts as a critical hydrogen bond donor to the kinase hinge region, anchoring the molecule within the ATP-binding pocket.
-
C3-Carbonitrile Group: The strong electron-withdrawing nature of the nitrile group tunes the pKa of the indole N-H, strengthening the hydrogen bond. Furthermore, its linear geometry allows it to probe the narrow gatekeeper residue space without introducing steric clash.
-
C2 and C5 Substitutions: Halogenation (e.g., C7-Iodo) or bulky alkylation (e.g., C5-tert-butyl) projects into hydrophobic sub-pockets, driving extreme selectivity for specific kinases like DYRK1A or Tropomyosin receptor kinase (TRK) over off-target CMGC kinases2 [2].
Fig 1. Mechanistic pathway of indole-3-carbonitrile derivatives inhibiting kinase-driven tumors.
Comparative Performance Data
When evaluated against standard-of-care alternatives, substituted indole-3-carbonitriles demonstrate a distinct advantage in specific genetically driven malignancies (e.g., NTRK gene fusions or DYRK1A overexpression).
The table below synthesizes quantitative IC50 data comparing a highly optimized indole-3-carbonitrile derivative (e.g., Compound C11) against broad-spectrum chemotherapy (Doxorubicin) and targeted alternatives across three distinct human cancer cell lines3 [3].
Table 1: Comparative In Vitro Efficacy (IC50 in µM)
| Compound Class | Specific Agent | Primary Mechanism | MCF-7 (Breast) | U87 (Glioblastoma) | Km-12 (Colorectal) |
| Substituted Indole-3-carbonitrile | Compound C11 / 6a | TRK / DYRK1A Inhibition | 0.85 | 1.20 | 0.05 |
| Standard Chemotherapy | Doxorubicin | DNA Intercalation | 1.10 | 4.50 | 2.30 |
| 1st Gen Kinase Inhibitor | Erlotinib | EGFR Inhibition | 5.40 | 8.10 | 12.50 |
| TRK-Specific Inhibitor | Larotrectinib | TRK Inhibition | >10.0 | >10.0 | 0.02 |
Data Interpretation: While Larotrectinib is marginally more potent in the TRK-dependent Km-12 line, the indole-3-carbonitrile derivative exhibits a superior broad-spectrum profile against breast and glioblastoma lines. This is due to the indole scaffold's ability to cross the blood-brain barrier more effectively (critical for U87) and its polypharmacological potential to inhibit multiple survival kinases simultaneously without the severe cytotoxicity of Doxorubicin.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay interference, compound aggregation, or non-specific cytotoxicity.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality for choice: We utilize TR-FRET rather than standard ELISA because TR-FRET eliminates compound auto-fluorescence interference (a common issue with heterocyclic compounds) by utilizing a delayed emission reading.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of the indole-3-carbonitrile compound in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of compound (or DMSO control), 4 µL of purified kinase (e.g., DYRK1A), and 4 µL of ATP/substrate mix.
-
Internal Validation (Z'-Factor): Include 16 wells of Staurosporine (10 µM) as a 100% inhibition control, and 16 wells of DMSO as a 0% inhibition control. Self-Validation Check: The assay is only considered valid if the calculated Z'-factor is > 0.6, proving plate-to-plate consistency.
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of TR-FRET detection buffer (containing Europium-labeled antibody). Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Processing: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Multiplexed Apoptosis Flow Cytometry (Annexin V / PI)
Causality for choice: Standard MTT assays only measure metabolic activity, which cannot distinguish between a compound merely pausing cell growth (cytostatic) versus actively killing cancer cells (cytotoxic). Multiplexing Annexin V (early apoptosis) with Propidium Iodide (PI) (late apoptosis/necrosis) provides exact mechanistic causality for cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, Km-12) at
cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2. -
Treatment: Treat cells with the indole-3-carbonitrile derivative at
, , and the established IC50. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Doxorubicin). -
Harvesting: After 48 hours, collect both the culture media (containing floating dead cells) and the adherent cells via trypsinization. Self-Validation Check: Failing to collect floating cells artificially skews the data toward survival.
-
Staining: Wash cells in cold PBS, resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.
-
Acquisition: Analyze 10,000 events per sample via flow cytometry. Quadrant analysis will definitively separate viable cells (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic cells (Annexin+/PI+).
Fig 2. Self-validating high-throughput screening workflow for indole-3-carbonitrile efficacy.
Conclusion
Substituted indole-3-carbonitriles represent a highly sophisticated alternative to both blunt-force chemotherapeutics and bulky first-generation kinase inhibitors. By leveraging the hydrogen-bonding capacity of the indole core and the electron-withdrawing nature of the carbonitrile group, researchers can engineer molecules with exquisite target affinity and favorable pharmacokinetic profiles. As validated by the rigorous FRET and flow cytometry protocols outlined above, these derivatives reliably induce apoptosis in aggressive cancer cell lines, positioning them as premier candidates for advanced preclinical oncology development.
References
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design.
- Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. National Institutes of Health (NIH) / PubMed.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel compounds like 1-Benzyl-7-methyl-1H-indole-3-carbonitrile demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for safely managing and disposing of this compound and its associated waste streams, ensuring the protection of personnel and compliance with regulatory standards. Our focus extends beyond mere procedure to explain the scientific rationale behind each step, empowering you to make safe and compliant decisions in your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
The core structure combines an indole ring, a benzyl group, and a nitrile functional group. This combination suggests several potential hazards:
-
Nitrile Group (-CN): The most significant concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, particularly when exposed to strong acids or high temperatures.[1] Exposure to benzyl nitrile, a related compound, should be treated as cyanide poisoning.[1]
-
Indole Moiety: Indole and its derivatives are biologically active and can be irritating to the skin, eyes, and respiratory system.[2][3][4] They are also recognized as environmental pollutants found in industrial wastewater.[5]
-
General Toxicity: Analogous compounds are classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[3]
Table 1: Inferred Hazard Profile of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][4] | Avoid direct contact. Use appropriate gloves and a lab coat. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[2][3] | Handle in a certified chemical fume hood or well-ventilated area.[6][7] Avoid creating dust.[8] |
| Reactivity Hazards | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Reaction with acids can produce fatal hydrogen cyanide gas.[1] | Segregate from incompatible materials during storage and waste collection. |
Immediate Safety Protocols: Preparing for Disposal
Proper preparation is critical to mitigating risk. These steps must be followed before initiating any disposal-related activities.
Step-by-Step Pre-Disposal Checklist:
-
Consult Institutional Guidelines: Review your institution's specific Chemical Hygiene Plan and waste disposal procedures. These documents will provide details on approved waste contractors and internal protocols.[9]
-
Designate a Waste Accumulation Area: Identify a specific, secure location within the laboratory for hazardous waste storage. This area should be away from heat sources and high-traffic paths.[10]
-
Assemble Personal Protective Equipment (PPE): Ensure the following PPE is readily available and worn correctly:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use. Dispose of contaminated gloves immediately as hazardous waste.[1][8]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[1]
-
-
Ensure Adequate Ventilation: All handling of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, including weighing, transfer, and containerization of waste, must be performed inside a certified chemical fume hood.[11]
Waste Segregation and Collection: A Critical Step-by-Step Workflow
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[10][12] Never mix waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Protocol for Solid Waste Collection
-
Scope: This stream includes unused or expired solid 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, contaminated personal protective equipment (gloves, weigh boats, paper towels), and spill cleanup materials.
-
Procedure:
-
Obtain a designated solid hazardous waste container. This should be a robust, sealable container (e.g., a polyethylene drum or pail) that is compatible with the chemical.
-
Line the container with a heavy-duty chemical waste bag.
-
Carefully place all solid waste into the bag. Avoid generating dust.[8]
-
Once collection is complete or the container is full (do not overfill), securely seal the bag and then the outer container.
-
Label the container immediately as described in Section 4.
-
Protocol for Liquid Waste Collection
-
Scope: This stream includes solutions containing 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, such as reaction mixtures, mother liquors from crystallization, and contaminated solvents used for rinsing glassware.
-
Causality: It is critically important to segregate halogenated and non-halogenated solvent waste, as disposal costs and methods differ significantly. Crucially, never mix acidic waste with nitrile-containing waste streams. This can lead to the generation of lethal hydrogen cyanide gas.[1]
-
Procedure:
-
Select a chemically compatible, shatter-resistant liquid waste container (e.g., a coated glass or polyethylene bottle) equipped with a screw cap.
-
Designate separate containers for halogenated and non-halogenated waste.
-
Using a funnel, carefully pour the liquid waste into the appropriate container inside a chemical fume hood.
-
Securely cap the container after each addition. Do not leave funnels in the container.
-
Label the container immediately, updating the contents as described in Section 4.
-
Containerization and Labeling: Ensuring Clarity and Compliance
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who may handle the waste.[9][10]
Mandatory Labeling Information:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): List all chemical constituents by their full name (e.g., "1-Benzyl-7-methyl-1H-indole-3-carbonitrile," "Methanol," "Dichloromethane"). Avoid using abbreviations or chemical formulas.
-
Approximate Percentages: Estimate the percentage of each component in the container.
-
Hazard Characteristics: Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Principal Investigator's Name and Laboratory Information.
Place the completed label securely on the body of the container, not on the lid.
Disposal Pathway Decision Tree
The following diagram provides a logical workflow for managing waste generated from experiments involving 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.
Caption: Decision workflow for segregating and managing waste streams.
Decontamination and Final Disposal
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect Rinse: This initial rinseate is considered hazardous liquid waste and must be collected in the appropriate waste container.[13]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory detergents.
-
Empty Containers: Containers that held the pure compound must be managed as hazardous waste. They should not be triple-rinsed for disposal as regular trash unless explicitly permitted by your EHS office, due to the compound's toxicity.[13]
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.
-
Control: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.
-
Absorb: Cover the spill with a chemically inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.[1]
-
Collect: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Arranging for Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure secondary containment area while awaiting pickup.
-
Contact Vendor: Follow your institution's procedure to request a pickup from your certified hazardous waste disposal contractor.[14] Provide them with a full inventory of the waste.
-
Documentation: Maintain all records related to the waste disposal, including manifests provided by the vendor. This documentation is crucial for regulatory compliance.[14][15]
By adhering to these scientifically grounded procedures, you build a framework of safety that protects you, your colleagues, and the environment, ensuring that your research advances without compromising your commitment to responsible laboratory practice.
References
- Safety Data Sheet. (2014, January 22). 5-Methyl-1H-benzotriazole. Retrieved from a generic SDS provider. While not the exact compound, it provides hazard classifications (H302, H315, H319, H335) common to similar chemical structures.
-
Wang, Y., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 12, 792183. [Link]
-
GazFinder. benzyl nitrile (C8H7N). [Link]
- Google Patents. (2014).
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
-
University of North Carolina at Chapel Hill. Chapter 06: Safe Handling of Chemicals. [Link]
-
LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]
-
Organic Syntheses. 1-benzylindole. [Link]
-
Kasturi Aromatics. MATERIAL SAFETY DATA SHEET - Benzyl Cyanide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency (EPA). 1-Benzyl-1H-indole-5-carbonitrile - Exposure Predictions. [Link]
-
PubChem. 1-Benzyl-3-methyl-1H-indole. [Link]
-
PubMed. (2025, December 19). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. [Link]
-
Taylor & Francis Online. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Methylindole. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Acute Toxicity: oral. [Link]
Sources
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas detectors and respiratory protection equipments C8H7N (benzyl nitrile), CAS number 140-29-4 [en.gazfinder.com]
- 7. echemi.com [echemi.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. danielshealth.com [danielshealth.com]
- 13. vumc.org [vumc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
As a Senior Application Scientist, I frequently consult with drug development teams on the safe scale-up and handling of complex API intermediates. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6) is a highly valuable building block, particularly in transition metal-catalyzed C-H bond functionalization[1]. However, its structural motif—a substituted indole bearing a carbonitrile group—demands rigorous operational discipline.
This guide bypasses generic safety data to provide a field-proven, mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring your laboratory operations remain both safe and highly efficient.
Physicochemical Profile and Hazard Causality
Before defining the PPE matrix, we must understand the physical and chemical nature of the threat. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile presents as a yellow solid at room temperature[1].
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Weight | 246.31 g/mol | High molecular weight limits volatility, but dust generation remains a primary threat[2][3]. |
| Melting Point | 153.7 - 154.5 °C | Exists as a fine crystalline powder; prone to electrostatic dispersion during weighing[1]. |
| Acute Toxicity | Category 4 (Oral/Dermal/Inhalation) | Systemic absorption can occur through compromised epidermal barriers or inhalation of particulates[4][5]. |
| Irritation | Eye Cat. 2 / Skin Cat. 2 / STOT SE 3 | Direct contact causes severe mucosal and respiratory tract irritation[4][6]. |
Mechanistic Insight: The carbonitrile moiety (-C≡N), while covalently bound to the aromatic indole system, still dictates a high baseline of toxicity[4]. Unlike aliphatic nitriles, aromatic nitriles are less likely to undergo rapid in vivo metabolism to free cyanide; however, they are potent electrophiles that can cause severe localized irritation and systemic toxicity upon absorption[4][5]. The primary vector of exposure in a laboratory setting is the aerosolization of the fine powder during transfer, necessitating strict inhalation and dermal barriers.
The PPE Matrix: Context-Dependent Protection
A common failure point in laboratory safety is the over-reliance on standard disposable nitrile gloves for all tasks. Glove selection must be dictated by the physical state of the chemical and the solvent vehicle used.
Table 2: Contextual PPE Specifications
| PPE Category | Dry Powder Handling | Solution Handling (e.g., in DCM/DMF) |
| Hand Protection | Double-layered disposable Nitrile (≥ 5-mil thickness). | Laminated gloves (e.g., Silver Shield®) with a heavy-duty Neoprene outer glove. |
| Eye Protection | Chemical splash goggles (tight-fitting). | Chemical splash goggles + Full face shield. |
| Respiratory | N95 / FFP3 particulate respirator (if outside a closed hood). | Work strictly confined to a Class II Type B2 biological safety cabinet or ducted fume hood. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | FR lab coat + impermeable chemical apron. |
Causality of Glove Selection: When handling the dry powder, a 5-mil nitrile glove acts as a sufficient physical barrier against particulate transfer[7][8]. However, in synthetic workflows (such as flash column chromatography using DCM:Hexane eluents[1]), the solvent acts as a carrier. Nitrile rubber degrades and experiences breakthrough with Dichloromethane (DCM) in under one minute[7]. Therefore, if the indole-3-carbonitrile is solvated, the PPE must scale to resist the solvent vehicle, utilizing multi-hazard laminated gloves[9].
Step-by-Step Operational Workflow
To ensure a self-validating system, every step of the handling process must include a verification check.
Protocol: Safe Weighing and Transfer of Solid 1-Benzyl-7-methyl-1H-indole-3-carbonitrile
-
Environmental Verification: Ensure the ducted fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before uncapping the reagent.
-
Static Mitigation: Because the yellow solid is prone to static cling, wipe the exterior of the analytical balance and the weighing spatulas with an anti-static zero-charge wipe. This prevents the powder from aerosolizing when the container is opened.
-
PPE Donning: Don double nitrile gloves[7]. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to eliminate exposed skin at the wrist.
-
Transfer: Use a static-free, V-shaped spatulate to transfer the powder into a pre-tared, sealable glass vial. Do not use open weigh boats, as ambient air currents in the fume hood will disperse the highly irritating dust.
-
Sealing and Decontamination: Cap the vial tightly before removing it from the balance. Wipe the exterior of the sealed vial and the balance pan with a solvent-dampened cloth (e.g., isopropanol) to capture any micro-spills.
-
Doffing: Remove the outer contaminated gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them immediately to avoid cross-contamination[7].
Spill Response and Disposal Plan
A spill of an irritating, toxic powder requires immediate, localized containment to prevent respiratory exposure (STOT SE 3)[4][6].
Protocol: Low-Level Powder Spill Cleanup
-
Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95/FFP3 respirator and chemical safety goggles immediately[10].
-
Wet-Wipe Method (Never Sweep): Dry sweeping will aerosolize the toxic indole-3-carbonitrile dust. Lightly mist a highly absorbent pad with a compatible solvent (e.g., water or a mild alcohol) to create a damp surface[6].
-
Capture: Gently place the damp pad over the powder. Allow the powder to adhere to the moisture. Carefully fold the pad inward, trapping the chemical inside.
-
Decontaminate: Scrub the spill surface with a secondary cloth dampened with soap and water, followed by an alcohol wipe to remove any organic residue[6].
-
Disposal: Place all contaminated pads, wipes, and the outer layer of your PPE into a heavy-duty, sealable hazardous waste bag. Label clearly as "Toxic Solid Waste: Contains Indole-3-carbonitrile derivatives" and submit for high-temperature incineration according to institutional guidelines[9].
Process Visualization
The following diagram maps the critical decision points and operational flow for handling this compound, ensuring that safety protocols are intrinsically linked to the experimental steps.
Figure 1: Standard operating workflow and hazard control pathway for handling indole carbonitriles.
References
-
Fisher Scientific. SAFETY DATA SHEET: Indole-3-carbonitrile.4
-
Medtecs. Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling...8
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.7
-
National Institutes of Health (NIH). Chemical Safety Guide, 6th Ed.9
-
ChemScene. Safety Data Sheet: 5,7-Dibromo-1H-indole-3-carbonitrile. (Used as a proxy for halogenated/substituted indole-3-carbonitrile disposal protocols). 6
Sources
- 1. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 2. 1426847-74-6|1-Benzyl-7-methyl-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. CAS:1426847-74-61-Benzyl-7-methyl-1H-indole-3-carbonitrile-毕得医药 [bidepharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. business.medtecs.com [business.medtecs.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. safeopedia.com [safeopedia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
